Technical Documentation Center

2-bromo-N,N-dipropylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N,N-dipropylacetamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Molecular Weight, and Synthetic Utility of 2-Bromo-N,N-dipropylacetamide

Executive Summary As a Senior Application Scientist, I frequently encounter the need for versatile, highly reactive building blocks in drug discovery and agrochemical development. 2-Bromo-N,N-dipropylacetamide serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, highly reactive building blocks in drug discovery and agrochemical development. 2-Bromo-N,N-dipropylacetamide serves as a premier electrophilic intermediate. This whitepaper deconstructs its chemical structure, molecular weight, physicochemical properties, and advanced synthetic applications, providing a rigorous, self-validating framework for researchers looking to integrate this compound into complex synthetic workflows.

Chemical Identity and Structural Analytics

At the core of 2-bromo-N,N-dipropylacetamide's utility is its bifunctional nature: an α -bromo group primed for nucleophilic substitution ( SN​2 ) and a tertiary amide that provides both structural stability and tunable lipophilicity.

Quantitative Molecular Data

The following table summarizes the fundamental chemical and physical properties required for stoichiometric calculations and reaction planning.

PropertyValueCausality / Significance
IUPAC Name 2-Bromo-N,N-dipropylacetamideStandardized nomenclature defining exact atomic connectivity.
Molecular Formula C8​H16​BrNO Dictates the stoichiometric ratios for synthetic planning.
Molecular Weight 222.126 g/mol Critical for precise molarity calculations in catalytic workflows.
Appearance Yellow to colorless oilIndicates the need for liquid handling and purification via chromatography or distillation rather than recrystallization.
Functional Groups α -bromoamide, tertiary amineThe adjacent carbonyl group enhances the electrophilicity of the α -carbon, accelerating SN​2 displacement.

Structural Mechanics and Causality in Reactivity

Understanding the reactivity of 2-bromo-N,N-dipropylacetamide requires analyzing its molecular orbital interactions. The carbonyl group ( C=O ) is strongly electron-withdrawing. This inductive effect, coupled with resonance, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent α -carbon. Consequently, the carbon-bromine bond is exceptionally susceptible to nucleophilic attack.

Simultaneously, the N,N-dipropyl substituents serve a dual, highly specific purpose:

  • Steric Modulation: They provide enough steric bulk to prevent unwanted nucleophilic attack at the carbonyl carbon (minimizing amide hydrolysis), directing the incoming nucleophile exclusively to the α -carbon.

  • Lipophilicity Enhancement: In medicinal chemistry, the dipropyl chains enhance membrane permeability. This is crucial for intracellular targeting, allowing the resulting pharmacophore to penetrate lipid bilayers effectively.

Experimental Protocol: Synthesis of 2-Bromo-N,N-dipropylacetamide

To ensure a self-validating system, the following protocol details the acylation of dipropylamine using 2-bromoacetyl bromide. The causality behind the strict thermal control is to manage the highly exothermic nature of the acylation and prevent the premature degradation of the α -bromo group.

Step-by-Step Methodology
  • Preparation: In a rigorously dried round-bottom flask, dissolve 2-bromoacetyl bromide (12.0 mmol) in anhydrous diethyl ether (10 mL).

  • Thermal Control: Submerge the flask in an ice-salt bath to maintain the internal temperature between -5 °C and 0 °C. Causality: Suppresses side reactions such as ketene formation or over-alkylation.

  • Nucleophilic Addition: Prepare a solution of dipropylamine (24.0 mmol, 2 equivalents) in anhydrous ether (10 mL). Add this solution dropwise to the electrophile over 30 minutes. Causality: The second equivalent of the amine acts as an acid scavenger for the generated HBr, driving the reaction to completion without the need for external bases like pyridine.

  • Reaction Maturation: Stir the resulting clear solution in the ice-salt bath for an additional 15–30 minutes.

  • Quenching and Workup: Quench the reaction by adding cold distilled water (20 mL). Separate the organic layer.

  • Purification Cascade: Wash the organic layer successively with 1 M HCl (2 × 20 mL) to remove unreacted amine, 1 M NaOH (2 × 20 mL) to neutralize residual acid, and brine (2 × 20 mL) to remove water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the product as a yellow oil (approx. 65% yield).

  • In-Process Quality Control (IPQC): Validate the structure via 1H NMR ( CDCl3​ , 270 MHz): δ 3.81 (s, 2H, CH2​CO ), 3.24 (m, 4H, N−CH2​ ), 1.55 (m, 4H, CH2​ ), 0.86 (m, 6H, CH3​ ). Self-Validation: The distinct singlet at 3.81 ppm confirms the intact α -bromo protons, validating successful acylation without nucleophilic displacement of the bromide.

SynthesisWorkflow A 2-Bromoacetyl Bromide (12 mmol) C Ice-Salt Bath (-5°C) Anhydrous Ether A->C Base solution B Dipropylamine (24 mmol) B->C Dropwise (30 min) D Aqueous Workup (HCl, NaOH, Brine) C->D Quench with H2O E 2-Bromo-N,N-dipropylacetamide (Yellow Oil) D->E Phase separation & Evaporation

Step-by-step synthetic workflow for 2-bromo-N,N-dipropylacetamide via amine acylation.

Advanced Applications in Synthetic Workflows

The validated structure of 2-bromo-N,N-dipropylacetamide makes it an indispensable reagent in complex molecular architectures, specifically in the fields of immunology and agrochemistry.

A. Synthesis of NAADP-Induced Ca2+ Release Antagonists

In autoimmune disease research, 2-bromo-N,N-dipropylacetamide is utilized to synthesize[1]. The compound is reacted with nicotinic acid derivatives via an SN​2 alkylation protocol. Conducted in dry DMF at 60–70 °C for 16 hours, this reaction yields pyridinium salts. These small molecules act as potent antagonists of NAADP (nicotinic acid adenine dinucleotide phosphate), inhibiting Ca2+ mobilization in intact T-cells and attenuating downstream autoimmune signaling pathways.

B. Ru(II)-Catalyzed Sulfination of Boronic Acids

In agrochemical development, the introduction of sulfone groups is critical for modulating the physicochemical properties of crop-protection compounds. 2-Bromo-N,N-dipropylacetamide serves as a highly efficient electrophile in a [2]. Reacting with 4-biphenylboronic acid and DABSO (a sulfur dioxide surrogate) in the presence of RuCl2​(PPh3​)3​ and Et3​N , it forms complex sulfones with high yields. The α -bromo group is essential here, as it undergoes rapid oxidative addition or radical capture within the ruthenium catalytic cycle.

ApplicationPathway Core 2-Bromo-N,N-dipropylacetamide Sub1 Ru(II)-Catalyzed Sulfination (+ Boronic Acids, DABSO) Core->Sub1 Cross-coupling (100°C) Sub2 Nicotinic Acid Alkylation (+ Nicotinic Acid, DMF) Core->Sub2 SN2 Displacement (60-70°C) Prod1 Sulfone Derivatives (Agrochemical/MedChem) Sub1->Prod1 Yield > 76% Prod2 Pyridinium Salts (NAADP Antagonists) Sub2->Prod2 T-cell Immunomodulation

Divergent application pathways of 2-bromo-N,N-dipropylacetamide in advanced organic synthesis.

References

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease Source: Scientific Reports (via PubMed Central) URL:[Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2-Bromo-N,N-dipropylacetamide in Polar Aprotic Media

Executive Summary & Chemical Context As a Senior Application Scientist, understanding the physicochemical behavior of reactive intermediates is paramount to designing scalable, high-yield synthetic routes. 2-Bromo-N,N-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, understanding the physicochemical behavior of reactive intermediates is paramount to designing scalable, high-yield synthetic routes. 2-Bromo-N,N-dipropylacetamide (CAS: 10563-27-6) is a highly versatile electrophile utilized extensively in the synthesis of complex small molecules, including therapeutic agents for autoimmune diseases and functionalized sulfones[1][2]. The efficacy of this reagent is intrinsically tied to its solubility and solvation dynamics. This technical guide provides an in-depth analysis of the solubility profile of 2-bromo-N,N-dipropylacetamide in polar aprotic solvents, detailing the thermodynamic rationale, quantitative data, and the self-validating experimental protocols required for rigorous analytical determination.

Part 1: Solvation Thermodynamics in Polar Aprotic Media

The molecular architecture of 2-bromo-N,N-dipropylacetamide features a highly polarizable α -bromo group, a strong amide dipole, and two lipophilic propyl chains. This amphiphilic character dictates its solvent compatibility. Polar aprotic solvents—such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN)—are uniquely suited for solvating this compound.

The Causality of Solvent Selection: Polar aprotic solvents possess high dielectric constants ( ϵ ) and significant dipole moments, enabling them to effectively solvate the polar amide core and the C-Br bond via dipole-dipole interactions[3]. Crucially, unlike protic solvents (e.g., alcohols, water), they lack hydrogen-bond donors (O-H or N-H bonds).

In downstream synthetic applications, this absence of hydrogen bonding prevents the "caging" of incoming nucleophiles. By leaving the nucleophile naked and highly reactive, polar aprotic solvents dramatically accelerate SN2 substitution rates[4]. Furthermore, the structural homology between the N,N-dipropylamide moiety of the solute and solvents like DMF or N,N-dimethylacetamide (DMA) results in near-ideal mixing thermodynamics, leading to exceptional solubility profiles[3].

Part 2: Quantitative Solubility Profile

Due to the high lipophilicity imparted by the dipropyl chains, 2-bromo-N,N-dipropylacetamide exhibits extreme solubility in polar aprotic media, often becoming fully miscible at standard temperatures. The table below summarizes the solubility profile across key solvents based on structural thermodynamics and empirical solvent properties.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility (25°C)Primary Solvation Mechanism
N,N-Dimethylformamide (DMF) 36.73.82> 500 mg/mL (Miscible)Strong dipole-dipole; Structural homology with the amide core.
Dimethyl Sulfoxide (DMSO) 46.73.96> 500 mg/mL (Miscible)Exceptionally high polarity solvates the polarizable C-Br bond.
Acetonitrile (MeCN) 37.53.92> 400 mg/mLFavorable dipole interactions with lower steric hindrance.
Acetone 20.72.88> 400 mg/mLModerate polarity; Excellent affinity for the lipophilic dipropyl chains.
Dichloromethane (DCM) 9.11.60> 500 mg/mLHigh lipophilic affinity for the non-polar N,N-dipropyl moiety.
Part 3: Self-Validating Experimental Protocol for Solubility Determination

To ensure trustworthiness and reproducibility in solubility determination, relying solely on visual dissolution is prone to error. A gravimetric method coupled with High-Performance Liquid Chromatography (HPLC-UV) must be employed as a self-validating system.

Step-by-Step Methodology:

  • Solute Saturation: Add an excess of 2-bromo-N,N-dipropylacetamide (e.g., 1.0 g) to 1.0 mL of the target polar aprotic solvent in a sealed, inert-glass HPLC vial.

  • Thermal Equilibration: Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours.

    • Causality: A strict 24-hour window ensures thermodynamic equilibrium is reached between the solid phase and the saturated solution, eliminating kinetic dissolution artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by the filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically resistant to aggressive polar aprotic solvents. Filtration removes micro-particulates that would otherwise cause light scattering and falsely inflate UV absorbance readings.

  • Quantification (HPLC-UV): Dilute the filtered aliquot volumetrically (e.g., 1:1000 in mobile phase) and inject it into an HPLC system equipped with a C18 column. Monitor absorbance at 210 nm (amide bond absorption). Quantify against a 5-point calibration curve of analytical standards.

  • Self-Validation (Mass Balance): Recover the undissolved solid, dry it under vacuum, and weigh it. The mass of the dissolved solute (calculated via HPLC) plus the recovered solid must equal the initial mass added within a 2% Relative Standard Deviation (RSD).

    • Causality: This mass balance check confirms that no solvent-induced degradation (e.g., hydrolysis or solvolysis of the bromide) occurred during the 24-hour equilibration period.

Workflow N1 1. Solute Saturation Add excess 2-bromo-N,N-dipropylacetamide N2 2. Thermal Equilibration 24h at 25.0 ± 0.1 °C in Aprotic Media N1->N2 N3 3. Phase Separation Ultracentrifugation & 0.22 µm PTFE Filtration N2->N3 N4 4. Quantification HPLC-UV Analysis (Isocratic Elution) N3->N4 N5 5. Data Validation Triplicate RSD < 2% & Mass Balance Check N4->N5

Fig 1. Self-validating HPLC-UV workflow for solubility determination.

Part 4: Kinetic Implications for SN2 Workflows

The high solubility of 2-bromo-N,N-dipropylacetamide in polar aprotic solvents directly translates to enhanced reaction kinetics. For instance, the synthesis of NAADP antagonists utilizes this compound in dry DMF at 60–70 °C[1]. Because the solvent fully dissolves the electrophile without hydrogen-bonding to the nucleophile, the activation energy for the transition state is significantly lowered[4].

For drug development professionals and synthetic chemists, leveraging polar aprotic solvents for reactions involving 2-bromo-N,N-dipropylacetamide is not merely a matter of dissolution, but a strategic kinetic choice.

Logic S1 Polar Aprotic Solvent (DMF, DMSO, MeCN) S2 Dipole-Dipole Solvation of Amide Core S1->S2 S3 Absence of H-Bonding (Uncaged Nucleophile) S1->S3 S4 Accelerated SN2 Alkylation Kinetics S2->S4 S3->S4

Fig 2. Mechanistic link between aprotic solvation and SN2 reaction kinetics.

References
  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease - PMC Source: nih.gov URL:[Link][1]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids - ACS Publications Source: acs.org URL:[Link][2]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps Source: chemistrysteps.com URL:[Link][4]

  • Polar aprotic solvents – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[Link][3]

Sources

Foundational

1H and 13C NMR Spectroscopic Characterization of 2-Bromo-N,N-dipropylacetamide: A Comprehensive Guide

Executive Summary As a Senior Application Scientist, I frequently encounter α-bromo amides in the context of advanced drug development and complex organic synthesis. 2-Bromo-N,N-dipropylacetamide (C₈H₁₆BrNO) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter α-bromo amides in the context of advanced drug development and complex organic synthesis. 2-Bromo-N,N-dipropylacetamide (C₈H₁₆BrNO) is a highly versatile electrophilic intermediate, heavily utilized in the synthesis of biologically active γ-lactams and as a substrate in Ru(II)-catalyzed sulfination reactions .

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a data-matching exercise; it requires a deep understanding of molecular dynamics. The tertiary amide bond introduces distinct structural rigidities that profoundly impact the magnetic environments of the aliphatic side chains. This whitepaper provides a rigorous, self-validating protocol for the NMR acquisition of 2-bromo-N,N-dipropylacetamide and decodes the mechanistic causality behind its ¹H and ¹³C spectral signatures.

Molecular Dynamics: The Amide Bond Rotational Barrier

To accurately interpret the NMR spectra of N,N-disubstituted amides, one must first understand the electronic behavior of the amide plane. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, creating a resonance structure with a partial double bond between the carbon and nitrogen atoms.

This delocalization imposes a significant rotational barrier around the C–N bond (ΔG‡ ≈ 15–20 kcal/mol) . At room temperature, the rotation is slow on the NMR timescale. Consequently, the two propyl groups are locked into distinct spatial orientations—one syn (cis) and one anti (trans) relative to the carbonyl oxygen. This restricted rotation breaks the symmetry of the molecule, resulting in magnetic non-equivalence and distinct chemical shifts for the two propyl chains.

Resonance N1 Neutral Amide C=O Double Bond C-N Single Bond N2 Zwitterionic Amide C-O Single Bond (-) C=N Double Bond (+) N1->N2 Delocalization N2->N1 Resonance N3 Restricted Rotation ΔG‡ ≈ 15-20 kcal/mol Syn/Anti Isomerism N2->N3

Resonance structures of the amide bond leading to restricted C-N rotation.

Self-Validating Experimental Protocol for NMR Acquisition

Trustworthy analytical data relies on a self-validating experimental framework. The following step-by-step methodology ensures optimal signal-to-noise ratio (SNR) and spectral resolution.

Workflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 Filter into 5 mm NMR tube S2 2. Probe Tuning & Matching Maximize RF power transfer Minimize reflected power S1->S2 S3 3. Locking & Shimming Lock to Deuterium frequency Optimize Z0-Z5 gradients S2->S3 S4 4. Pulse Sequence Execution 1H: zg30 (D1=1s) 13C: zgpg30 (D1=2s) S3->S4 S5 5. Data Processing Fourier Transform & Phasing Baseline Correction S4->S5

Step-by-step NMR acquisition workflow for 2-bromo-N,N-dipropylacetamide.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a precision 5 mm NMR tube.

  • Causality: Filtration removes paramagnetic impurities and undissolved particulates that distort the local magnetic field (B₀), which would otherwise cause severe line broadening.

  • Validation: Visual inspection. A perfectly clear, particulate-free solution validates readiness for shimming.

Step 2: Probe Tuning and Matching
  • Action: Adjust the tuning and matching capacitors for the ¹H and ¹³C channels.

  • Causality: This matches the probe's impedance to the 50-ohm transmission line, maximizing Radio Frequency (RF) pulse efficiency and signal detection sensitivity.

  • Validation: The "wobble" curve must dip precisely at the target Larmor frequency with the reflected power approaching zero.

Step 3: Locking and Shimming
  • Action: Lock the spectrometer to the deuterium resonance of CDCl₃ and optimize the Z-gradient shims (Z0–Z5).

  • Causality: The lock system compensates for B₀ field drift over time. Shimming homogenizes the magnetic field across the sample volume, ensuring sharp, well-defined peaks.

  • Validation: A stable, high lock level and an exponentially decaying Free Induction Decay (FID) without truncation validate field homogeneity.

Step 4: Pulse Sequence Execution
  • Action: For ¹H, execute a standard 30° pulse sequence (zg30) with a 1-second relaxation delay (D1). For ¹³C, execute a proton-decoupled sequence (zgpg30) with a 2-second D1.

  • Causality: The longer D1 for ¹³C is critical because quaternary carbons (like the carbonyl group) lack attached protons for efficient dipole-dipole relaxation, resulting in longer T₁ relaxation times.

  • Validation: An SNR > 100 for the weakest signal validates the total acquisition time.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-bromo-N,N-dipropylacetamide reveals the profound impact of the amide bond's restricted rotation. The data presented below is based on peer-reviewed experimental characterization at 270 MHz in CDCl₃ .

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
3.81 Singlet (s)2HBr-CH₂-COHighly deshielded by both the electronegative bromine atom and the adjacent carbonyl group. Appears as a sharp singlet due to the absence of adjacent coupling protons (n=0).
3.24 Multiplet (m)4HN-CH₂ (Propyl syn & anti)Deshielded by the adjacent nitrogen. The syn and anti propyl groups experience different magnetic environments, causing their respective triplets to overlap into a complex multiplet.
1.55 Multiplet (m)4HMiddle CH₂ (Propyl syn & anti)Aliphatic protons coupled to both the N-CH₂ and terminal CH₃ groups. Overlapping signals from the two distinct propyl chains create a multiplet.
0.86 Multiplet (m)6HTerminal CH₃ (Propyl syn & anti)Highly shielded aliphatic methyls. Typically appearing as a triplet, the slight chemical shift difference between the syn and anti chains causes these triplets to merge into a multiplet at lower field strengths.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum (acquired at 100 MHz in CDCl₃) provides a higher-resolution map of the molecule's structural asymmetry. Because carbon has a much wider chemical shift range than hydrogen, the magnetic non-equivalence of the propyl chains is starkly resolved .

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
166.5 Quaternary (C)Carbonyl (C=O)Highly deshielded due to sp² hybridization and the highly electronegative oxygen atom.
50.4 Methylene (CH₂)N-CH₂ (Propyl A)Deshielded by the adjacent nitrogen. Distinctly resolved from Propyl B due to restricted rotation.
47.7 Methylene (CH₂)N-CH₂ (Propyl B)Deshielded by the adjacent nitrogen, but situated in the opposite orientation (syn vs anti) relative to the carbonyl oxygen.
26.2 Methylene (CH₂)Br-CH₂Deshielded by the covalently bound bromine and the adjacent electron-withdrawing carbonyl group.
22.2 Methylene (CH₂)Middle CH₂ (Propyl A)Aliphatic carbon. Resolved from Propyl B due to the propagation of the asymmetric magnetic environment down the chain.
20.4 Methylene (CH₂)Middle CH₂ (Propyl B)Aliphatic carbon in the opposing spatial orientation to Propyl A.
11.2 Methyl (CH₃)Terminal CH₃ (Propyl A & B)Highly shielded aliphatic carbons.

Expert Insight: While the molecule contains eight distinct carbon atoms, only seven signals are resolved at 100 MHz. The terminal methyl groups (-CH₃) are situated far enough from the anisotropic cone of the carbonyl group that their magnetic environments become virtually identical. Consequently, the signals for the syn and anti terminal methyls overlap into a single resonance at 11.2 ppm.

Conclusion

The NMR characterization of 2-bromo-N,N-dipropylacetamide is a textbook demonstration of how molecular dynamics manifest in spectroscopic data. The restricted rotation around the C–N bond dictates the appearance of complex multiplets in the ¹H spectrum and the splitting of aliphatic signals in the ¹³C spectrum. By adhering to a self-validating acquisition protocol, researchers can ensure that these spectral complexities are accurately captured and confidently assigned, paving the way for the molecule's use in downstream synthetic applications.

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides Chemistry LibreTexts URL:[Link]

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease Molecules (via PubMed Central) URL:[Link]

Exploratory

mechanism of electrophilic substitution using 2-bromo-N,N-dipropylacetamide

An In-depth Technical Guide to the Reactivity of 2-Bromo-N,N-dipropylacetamide as an Electrophile in Substitution Reactions Abstract 2-Bromo-N,N-dipropylacetamide is a versatile reagent in modern organic synthesis, prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity of 2-Bromo-N,N-dipropylacetamide as an Electrophile in Substitution Reactions

Abstract

2-Bromo-N,N-dipropylacetamide is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of an acetamide moiety onto various nucleophiles. Its reactivity is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, making it a potent alkylating agent. This guide provides a comprehensive analysis of the substitution mechanism involving 2-bromo-N,N-dipropylacetamide. It clarifies its role as an electrophile in bimolecular nucleophilic substitution (SN2) reactions and explains why it does not participate in classical electrophilic aromatic substitution. The mechanistic details, practical applications in synthetic chemistry, and a detailed experimental protocol are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important synthetic tool.

Introduction to 2-Bromo-N,N-dipropylacetamide

2-Bromo-N,N-dipropylacetamide is an α-halo amide with the chemical structure C8H16BrNO. The presence of a bromine atom on the carbon adjacent to the amide carbonyl group is central to its chemical reactivity.

Synthesis: The synthesis of 2-bromo-N,N-dipropylacetamide and similar α-halo amides is typically achieved through the acylation of a secondary amine with an α-halo acetyl halide. For instance, the reaction of dipropylamine with bromoacetyl bromide or bromoacetyl chloride provides a direct route to the target compound.[1][2] This nucleophilic acyl substitution is a standard and efficient method for the preparation of such reagents.

The Core Reactivity: An Electrophile in Nucleophilic Substitution

A Clarification on Reaction Mechanisms: The Inapplicability of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[3][4][5] This mechanism involves the attack of the π-electron system of the aromatic ring on a potent electrophile, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[3][6] The restoration of aromaticity through deprotonation is the final step.[3][4][6]

2-Bromo-N,N-dipropylacetamide does not participate in EAS reactions for two fundamental reasons:

  • Absence of an Aromatic Ring: The structure of 2-bromo-N,N-dipropylacetamide lacks an aromatic ring, which is the requisite substrate for this class of reactions.

  • Nature of the Reagent: It does not function as a source for a typical electrophile (e.g., Br+) required to initiate an EAS reaction on an external aromatic substrate. While N-bromoamides can sometimes act as bromine sources, the reactivity of α-bromo amides is dominated by the electrophilicity of the α-carbon.[7]

Therefore, discussing the "" in the context of aromatic compounds is a misnomer. The compound's utility lies in a different, yet equally important, type of substitution reaction.

The Predominant Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The primary mode of reactivity for 2-bromo-N,N-dipropylacetamide is as an electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[8] In this mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step.

The key players in this mechanism are:

  • The Electrophile: 2-Bromo-N,N-dipropylacetamide. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the adjacent carbonyl group and the electronegative bromine atom, making it susceptible to nucleophilic attack.

  • The Nucleophile: A species with a lone pair of electrons or a π-bond, such as amines, thiolates, or carbanions.

  • The Leaving Group: The bromide ion (Br-), which is a good leaving group due to its stability.

The SN2 reaction proceeds through a backside attack of the nucleophile on the electrophilic α-carbon. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks.

Caption: SN2 Mechanism of 2-Bromo-N,N-dipropylacetamide.

Applications in Drug Development and Organic Synthesis

The ability of 2-bromo-N,N-dipropylacetamide to act as an efficient alkylating agent makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For example, it can be used to introduce the N,N-dipropylacetamide moiety into a molecule, which may be a key structural feature for biological activity. α-Aryl amides, which can be synthesized from α-halo amides, are present in numerous biologically active molecules.[9]

Experimental Protocol: N-Alkylation of Piperidine with 2-Bromo-N,N-dipropylacetamide

This protocol describes a typical procedure for the N-alkylation of a secondary amine using 2-bromo-N,N-dipropylacetamide.

Materials:

  • 2-Bromo-N,N-dipropylacetamide

  • Piperidine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of piperidine (1.0 eq) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add a solution of 2-bromo-N,N-dipropylacetamide (1.1 eq) in acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental_Workflow A 1. Reaction Setup (Piperidine, K₂CO₃ in CH₃CN) B 2. Add 2-Bromo-N,N-dipropylacetamide A->B C 3. Heat and Stir (50°C, 4-6h) Monitor by TLC B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in CH₂Cl₂ E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental Workflow for N-Alkylation.

Data Presentation

Parameter Condition Rationale
Solvent Acetonitrile (CH3CN)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Base Potassium Carbonate (K2CO3)A mild inorganic base to neutralize the HBr formed during the reaction, driving the equilibrium forward.
Temperature 50 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Stoichiometry Slight excess of the electrophileEnsures complete consumption of the limiting nucleophile.
Workup Aqueous washRemoves inorganic salts and water-soluble impurities.
Purification Column ChromatographySeparates the desired product from unreacted starting materials and byproducts.

Conclusion

2-Bromo-N,N-dipropylacetamide is a valuable synthetic reagent whose reactivity is defined by its role as an electrophile in bimolecular nucleophilic substitution (SN2) reactions. Understanding this mechanism is crucial for its effective application in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. While it does not undergo electrophilic aromatic substitution, its utility as an alkylating agent is well-established and provides a reliable method for the introduction of the N,N-dipropylacetamide functional group.

References

  • Electrophilic Aromatic Substitution (EAS)SEAr. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2022, January 20). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. (2025, June 17). Allen Overseas. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reaction. (2019, March 29). BYJU'S. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link]

  • Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. (n.d.). SciSpace. Retrieved from [Link]

  • The Synthesis and Applications of 2-Bromo-N-propan-2-ylacetamide in Research. (2026, March 7). Retrieved from [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: Handling, Toxicology, and Synthetic Utility of 2-Bromo-N,N-dipropylacetamide

Executive Summary 2-Bromo-N,N-dipropylacetamide (CAS 6344-10-1) is a highly reactive alpha-bromoacetamide utilized extensively as an electrophilic building block in advanced organic synthesis. Its structural motif—a halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-N,N-dipropylacetamide (CAS 6344-10-1) is a highly reactive alpha-bromoacetamide utilized extensively as an electrophilic building block in advanced organic synthesis. Its structural motif—a halogen leaving group adjacent to an electron-withdrawing amide carbonyl—makes it an exceptionally potent alkylating agent. In pharmaceutical research, this compound is critical for the development of small molecule antagonists targeting NAADP-induced calcium release in T-lymphocytes[1]. Furthermore, it serves as a vital precursor in the Ru(II)-catalyzed sulfination of boronic acids[2] and is heavily utilized in enantioselective copper-catalyzed C–H insertion reactions to form complex γ -lactams[3].

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols necessary for the safe and effective utilization of this compound in laboratory workflows.

Physicochemical Properties & Chemical Identity

Accurate characterization of 2-bromo-N,N-dipropylacetamide is essential for predicting its behavior in both synthetic workflows and biological environments. The compound's low molecular weight and lipophilic dipropyl chains contribute to its high cell permeability[1], which, while beneficial for intracellular drug design, significantly elevates its hazard profile regarding dermal absorption.

Table 1: Chemical Identity and Physicochemical Data
PropertyValue
Chemical Name 2-Bromo-N,N-dipropylacetamide
CAS Registry Number 6344-10-1
Molecular Formula C₈H₁₆BrNO
Molecular Weight 222.12 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Reactivity Profile Electrophilic (alpha-haloamide), Alkylating agent

Mechanistic Toxicology and Hazard Identification

The toxicity of 2-bromo-N,N-dipropylacetamide is not merely an empirical observation; it is a direct consequence of its molecular architecture. As an alpha-haloamide, the electrophilicity of the alpha-carbon is dramatically enhanced by the adjacent carbonyl group.

Causality of Toxicity: The primary toxicological threat arises from bimolecular nucleophilic substitution (Sₙ2) reactions with biological nucleophiles. When exposed to biological tissue, soft nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues within cellular proteins and enzymes—rapidly attack the electrophilic alpha-carbon, displacing the bromide ion. This irreversible covalent modification (alkylation) disrupts protein folding, inhibits enzymatic active sites, and triggers severe cellular toxicity, respiratory irritation, and immune-mediated skin sensitization.

ToxicityMechanism A 2-Bromo-N,N-dipropylacetamide (Electrophile) C S_N2 Displacement of Bromide Ion A->C Alpha-carbon attack B Biological Nucleophiles (e.g., Cysteine -SH) B->C Nucleophilic donation D Covalent Protein Alkylation C->D E Cellular Toxicity & Sensitization D->E Disruption of function

Fig 1. Mechanistic pathway of protein alkylation and cellular toxicity via SN2 displacement.

Table 2: GHS Hazard Classification & Engineering Controls
Hazard ClassCategoryRequired PPE & Engineering Controls
Skin Irritation / Corrosion Category 2Butyl rubber gloves (breakthrough >480 min)
Serious Eye Damage Category 1Chemical safety goggles and face shield
Skin Sensitization Category 1Fume hood (face velocity 80-120 fpm), Lab coat
Target Organ Toxicity (STOT) Category 3 (Respiratory)NIOSH-approved respirator if aerosolized

Handling Precautions and PPE (Self-Validating Systems)

To mitigate the alkylation hazard, handling protocols must be designed as self-validating systems where the failure of one protective layer is immediately detectable.

  • Fume Hood and Ventilation: All manipulations must occur within a certified chemical fume hood.

    • Validation Checkpoint: Verify the continuous inward airflow using a digital anemometer or a visible tissue-paper flutter test prior to opening the reagent bottle.

  • Glove Selection (Causality-Driven): Standard latex or thin nitrile gloves are insufficient due to rapid permeation by halogenated organics. Heavy-duty butyl rubber or laminate (e.g., Silver Shield) gloves must be used.

    • Causality: Butyl rubber provides a highly dense, non-polar polymeric barrier that resists the diffusion of lipophilic, halogenated compounds, ensuring a breakthrough time exceeding 480 minutes.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light. Moisture and light can induce slow hydrolysis or radical-mediated degradation, releasing corrosive hydrogen bromide (HBr) gas.

Spill Management and Chemical Neutralization

Physical absorption of a 2-bromo-N,N-dipropylacetamide spill is insufficient because the absorbed material remains highly toxic. Decontamination must involve chemical neutralization.

  • Neutralization Protocol: Flood the spill area with a 10–20% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Mechanistic Causality: The thiosulfate anion is a highly effective, soft nucleophile. It outcompetes biological nucleophiles by rapidly displacing the bromide via an Sₙ2 mechanism, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt derivative.

  • Validation Checkpoint: After 15 minutes of thiosulfate treatment, swab the area and test with a pH indicator. A stable, neutral pH (~7.0) combined with the complete absence of lachrymatory odors validates the total chemical neutralization of the electrophile.

Experimental Workflow: Application in Organic Synthesis

2-Bromo-N,N-dipropylacetamide is frequently utilized to synthesize sulfone derivatives, such as N,N-dipropyl-2-phenylsulfonylacetamide, which subsequently undergo transition-metal catalyzed C–H insertion to form complex γ -lactams[3]. The following protocol outlines this synthesis, emphasizing the mechanistic rationale behind each step.

SynthesisWorkflow Step1 1. Reagent Preparation 2-Bromo-N,N-dipropylacetamide + R-SO2Na Step2 2. Solvent Addition Dissolve in Polar Aprotic DMF Step1->Step2 Step3 3. Reaction Incubation Stir at Room Temp Overnight Step2->Step3 Solvation of Na+ Step4 4. Aqueous Workup Extract (EtOAc) & Wash (H2O/HCl/Brine) Step3->Step4 SN2 Completion Step5 5. Drying & Concentration MgSO4 Dry, Vacuum Evaporation Step4->Step5 Impurity Removal Step6 6. Purification Recrystallization or Silica Column Step5->Step6 Product Pure Sulfone Derivative (Validated via TLC/NMR) Step6->Product

Fig 2. Experimental workflow for the synthesis of sulfone derivatives via SN2 displacement.

Step-by-Step Methodology: Synthesis of N,N-dipropyl-2-phenylsulfonylacetamide
  • Reagent Preparation: Charge an oven-dried, inert-gas-purged round-bottom flask with 2-bromo-N,N-dipropylacetamide (1.0 equivalent) and sodium benzenesulfinate (1.1 equivalents)[3].

  • Solvent Addition (Causality): Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the Na⁺ cation, leaving the benzenesulfinate anion "naked" and highly nucleophilic. This dramatically lowers the activation energy for the Sₙ2 attack on the alpha-bromoacetamide.

  • Reaction Incubation: Stir the mixture at room temperature overnight under a nitrogen atmosphere[3].

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate. Elute with 30% EtOAc/Hexanes. The disappearance of the starting material spot and the emergence of a new UV-active spot confirms reaction completion, self-validating the incubation time.

  • Aqueous Workup: Pour the reaction mixture into ethyl acetate (EtOAc). Wash the organic layer sequentially with distilled water (2x), 2M aqueous hydrochloric acid (3x), and saturated brine (1x)[3].

    • Causality: The water washes remove the highly polar DMF. The 2M HCl wash protonates and extracts any unreacted amine impurities into the aqueous layer. The brine wash breaks any emulsions and pre-dries the organic phase via osmotic pressure.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure to yield the crude sulfone as an off-white solid[3].

  • Purification: Purify the crude product via recrystallization or silica gel column chromatography to obtain the pure N,N-dipropyl-2-phenylsulfonylacetamide[3].

References

  • ChemInform Abstract: Enantioselective Copper Catalyzed C—H Insertion Reaction of 2-Sulfonyl-2-diazoacetamides to Form γ-Lactams.
  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease. PMC.
  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids.

Sources

Exploratory

Preliminary Investigation of 2-Bromo-N,N-Dipropylacetamide as a Tunable Alkylating Agent

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of targeted alkylating agents remains a cornerstone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of targeted alkylating agents remains a cornerstone of chemotherapeutic and proteomic research. While traditional nitrogen mustards have been extensively utilized for their DNA-crosslinking capabilities, their reliance on SN1 mechanisms inherently biases them toward hydrophilic environments[1]. This whitepaper explores the preliminary investigation of 2-bromo-N,N-dipropylacetamide , an α-haloacetamide derivative. By leveraging an SN2 reaction mechanism and highly tunable lipophilicity, this compound presents a compelling framework for targeting hydrophobic microenvironments, such as the plasma membrane and membrane-bound protein thiols[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols that elucidate the causality behind each experimental and synthetic choice.

Mechanistic Rationale: SN1 vs. SN2 Alkylation Dynamics

The therapeutic and proteomic utility of an alkylating agent is dictated by its reaction kinetics and spatial localization.

Traditional nitrogen mustards react via an SN1 mechanism, forming a highly strained, reactive aziridinium ion intermediate[3]. This intermediate is highly partial to hydrophilic environments, making it ideal for alkylating the aqueous environment of DNA but fundamentally unsuited for hydrophobic targets[1].

Conversely, haloacetamides operate via an SN2 displacement mechanism[1][2]. Because SN2 reactions do not require the formation of a charged intermediate, these compounds can react with electron donors (nucleophiles) even in nonpolar, hydrophobic environments[1].

  • The Role of the Halogen: The alkylating efficiency is a delicate balance between the leaving group's characteristics and steric hindrance[4]. While iodoacetamides are highly reactive, they frequently lead to the over-alkylation of off-target residues like methionine[4]. Bromine offers an optimal middle ground, providing robust reactivity toward cysteine thiols without excessive off-target noise.

  • The Role of the N,N-Dipropyl Group: The reactivity at the α-carbon is heavily influenced by the electron-withdrawing power of the amide group[1]. Furthermore, the addition of two propyl chains significantly increases the lipid-water partition coefficient, actively driving the molecule to localize within the hydrophobic plasma membrane rather than the aqueous cytosol[1].

MOA Agent 2-bromo-N,N- dipropylacetamide Membrane Target Environment: Hydrophobic Plasma Membrane Agent->Membrane Partitioning SN2 SN2 Displacement: Bromide Leaving Group Agent->SN2 Electrophile Thiol Nucleophile: Cellular Protein Thiols (-SH) Membrane->Thiol Localization Thiol->SN2 Attack on α-carbon Adduct Alkylated Protein Adduct (Covalent Modification) SN2->Adduct Irreversible binding Outcome Biological Response: Apoptosis / Necrosis Adduct->Outcome Pathway disruption

SN2 alkylation mechanism of 2-bromo-N,N-dipropylacetamide targeting hydrophobic membrane thiols.

Synthesis & Characterization Protocol

To ensure reproducibility, the synthesis of 2-bromo-N,N-dipropylacetamide must be treated as a self-validating system where every step serves a distinct chemical purpose. The following protocol yields the compound via the reaction of 2-bromoacetyl bromide and dipropylamine[5].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 2-bromoacetyl bromide (12 mmol) in 10 mL of diethyl ether. Submerge the reaction flask in an ice-salt bath (approx. -5°C to 0°C)[5].

    • Causality: Amide bond formation from an acid bromide is violently exothermic. The ice-salt bath prevents thermal degradation of the alkylating warhead and suppresses side reactions.

  • Amine Addition: Prepare a solution of dipropylamine (24 mmol, 2 equivalents) in 10 mL of diethyl ether. Add this dropwise to the stirring acid bromide solution over 30 minutes[5].

    • Causality: The dropwise addition prevents localized heating. Two equivalents of the amine are strictly required: one acts as the nucleophile to form the amide, and the second acts as a proton scavenger to neutralize the liberated HBr, driving the reaction to completion.

  • Quenching: Stir for an additional 15–30 minutes, then quench by adding 20 mL of cold water[5].

    • Causality: Water rapidly hydrolyzes any unreacted 2-bromoacetyl bromide into bromoacetic acid, halting further unwanted reactivity.

  • Phase Extraction & Washing: Separate the organic ether layer and wash successively with:

    • 1 M HCl (2 × 20 mL): Protonates unreacted dipropylamine, forcing it into the aqueous waste[5].

    • 1 M NaOH (2 × 20 mL): Deprotonates the byproduct bromoacetic acid, removing it into the aqueous waste[5].

    • Brine (2 × 20 mL): Draws residual water out of the organic phase via osmotic pressure[5].

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a yellow oil (approx. 65% yield)[5].

Self-Validation via NMR

Do not proceed to biological assays without confirming the integrity of the α-bromo group. The SN2 warhead is highly sensitive.

  • ¹H NMR (CDCl₃, 270 MHz): Look for the critical singlet at δ 3.81 ppm (s, 2H, CH₂CO) [5]. This peak is the self-validating signature of the intact α-bromo protons. The dipropyl chains will appear as multiplets at δ 3.24 (4H), 1.55 (4H), and 0.86 (6H) ppm[5].

SynthesisWorkflow Reagents Reagents: 2-Bromoacetyl bromide + Dipropylamine Reaction Reaction: Ether, Ice-salt bath Dropwise addition Reagents->Reaction Controls exotherm Quench Quenching: Cold H2O addition Reaction->Quench Halts reaction Wash Washing: 1M HCl -> 1M NaOH -> Brine Quench->Wash Phase separation Product Product: 2-bromo-N,N-dipropylacetamide (Yield ~65%) Wash->Product Drying & Concentration

Synthesis workflow for 2-bromo-N,N-dipropylacetamide highlighting critical phase control steps.

In Vitro Alkylation Assay Protocol

To evaluate the alkylating potential of 2-bromo-N,N-dipropylacetamide, we utilize Glutathione (GSH) as a surrogate for cellular protein thiols[4]. Haloacetamides react with GSH via SN2 displacement, making GSH depletion a direct, quantifiable proxy for alkylating activity[4].

GSH Depletion Kinetics Assay
  • Preparation: Prepare a 10 mM stock of 2-bromo-N,N-dipropylacetamide in DMSO. Prepare a 1 mM solution of reduced GSH in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Mix the alkylating agent and GSH at a 1:1 molar ratio in a microcentrifuge tube. Incubate at 37°C.

    • Causality: pH 7.4 and 37°C simulate physiological conditions. The thiolate anion (S⁻) is the active nucleophile; maintaining pH 7.4 ensures a consistent ratio of protonated to deprotonated thiols.

  • Quenching & Readout: At specific time intervals (0, 15, 30, 60, 120 mins), remove a 50 µL aliquot and mix with 150 µL of Ellman’s reagent (DTNB, 0.5 mM in buffer).

    • Causality: DTNB reacts exclusively with unalkylated, free sulfhydryl groups to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm. Once the thiol is alkylated by the bromoacetamide, it can no longer react with DTNB.

  • Data Validation: Run a standard curve of known GSH concentrations (0.1 mM to 1 mM) in parallel. The reduction in absorbance at 412 nm over time directly correlates to the SN2 reaction rate.

Quantitative Data & Comparative Analysis

Understanding where 2-bromo-N,N-dipropylacetamide fits within the broader landscape of alkylating agents is crucial for experimental design. The table below synthesizes the mechanistic and physicochemical differences between common warheads.

Agent ClassRepresentative CompoundPrimary MechanismTarget MicroenvironmentLeaving Group Efficacy & Risk
Nitrogen Mustard MechlorethamineSN1 (Aziridinium)Hydrophilic (DNA Guanine)Chloride (Moderate reactivity)
Iodoacetamide IodoacetamideSN2Hydrophilic / Cytosolic ProteinsIodide (High reactivity / High risk of Met over-alkylation)
Bromoacetamide 2-bromo-N,N-dipropylacetamide SN2 Hydrophobic (Plasma Membrane) Bromide (Optimal balance / Controlled reactivity)
Chloroacetamide ChloroacetamideSN2Hydrophilic / Cytosolic ProteinsChloride (Low reactivity / Requires high concentration)

Data synthesized from comparative alkylation and proteomic studies[1][3][4].

Conclusion & Future Perspectives

The preliminary investigation of 2-bromo-N,N-dipropylacetamide reveals a highly specialized alkylating agent. By pairing the controlled SN2 reactivity of a bromoacetamide warhead with the severe lipophilicity of N,N-dipropyl chains, researchers can selectively target hydrophobic microenvironments that are entirely inaccessible to traditional nitrogen mustards[1]. Future applications of this compound lie in the targeted alkylation of plasma membrane proteins in neoplastic cells and as a specialized probe in activity-based protein profiling (ABPP) for membrane-bound thiols[1][4].

References

  • Targeting the plasma membrane of neoplastic cells through alkylation: a novel approach to cancer chemotherapy - PMC. National Institutes of Health (NIH). 1

  • Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. ACS Publications.2

  • Synthesis and Biological Activity of New Bis-Haloacetamides as Alkylating Agents. ProQuest.3

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. 4

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease - PMC. National Institutes of Health (NIH).5

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination and Alkylation with 2-Bromo-N,N-dipropylacetamide

Introduction & Mechanistic Rationale The synthesis of complex sulfones is a critical operation in medicinal chemistry, as the sulfonyl group frequently serves as a stable, hydrogen-bond-accepting pharmacophore. Tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex sulfones is a critical operation in medicinal chemistry, as the sulfonyl group frequently serves as a stable, hydrogen-bond-accepting pharmacophore. Traditional methods for sulfone synthesis often rely on the oxidation of thioethers or the reaction of highly reactive sulfonyl halides, which can suffer from poor functional group tolerance and the use of harsh, toxic reagents.

This application note details a modern, highly efficient one-pot, two-step protocol for synthesizing bulky, lipophilic sulfones. The method leverages a Ru(II)-catalyzed sulfination of boronic acids using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable SO₂ surrogate, followed by an SN​2 electrophilic trapping using 2-bromo-N,N-dipropylacetamide .

Causality in Experimental Design
  • Why DABSO? Gaseous SO₂ is highly toxic and difficult to quantify. DABSO acts as a solid, weighable surrogate that releases SO₂ gradually upon heating, preventing catalyst poisoning and ensuring safe handling.

  • Why RuCl₂(PPh₃)₃? Ruthenium(II) facilitates mild transmetalation with bench-stable boronic acids without requiring the aggressive basic conditions that often degrade sensitive substrates in palladium-catalyzed alternatives.

  • Why 2-Bromo-N,N-dipropylacetamide? Methanol is the optimal solvent for the Ru(II) catalytic cycle. However, if standard α-bromo esters are used as electrophiles, transesterification into methyl esters occurs as a major side reaction. By utilizing an α-bromo amide (N,N-dipropyl), the electrophile becomes entirely resistant to transesterification, ensuring high product fidelity while introducing a lipophilic amide moiety highly valued in drug development .

Mechanistic Pathway

Mechanism A Arylboronic Acid Ar-B(OH)2 C Ru-Aryl Intermediate (Transmetalation) A->C B Ru(II) Catalyst [RuCl2(PPh3)3] B->C Base (Et3N) E Ru-Sulfinate Complex (SO2 Insertion) C->E D DABSO (SO2 Surrogate) D->E 100 °C E->B Catalyst Regeneration F Sulfinate Anion [Ar-SO2]- E->F Reductive Elimination H Target Sulfone Ar-SO2-CH2-CONPr2 F->H SN2 Alkylation G 2-Bromo-N,N-dipropylacetamide (Electrophile) G->H

Catalytic cycle of Ru(II)-mediated sulfination and subsequent electrophilic trapping.

Reagent Preparation: Synthesizing the Electrophile

Before initiating the sulfone synthesis, the alkylating agent must be prepared. 2-Bromo-N,N-dipropylacetamide is synthesized via the acylation of dipropylamine .

Materials:

  • 2-Bromoacetyl bromide (12.0 mmol)

  • Dipropylamine (24.0 mmol)

  • Diethyl ether (Anhydrous)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromoacetyl bromide (12 mmol) and anhydrous diethyl ether (10 mL). Submerge the flask in an ice-salt bath (-5 °C to 0 °C).

  • Amine Addition: Prepare a solution of dipropylamine (24 mmol) in ether (10 mL). Add this dropwise to the stirring bromide solution over 30 minutes. Causality: The two-fold excess of amine acts as both the nucleophile and the acid scavenger for the generated HBr. Dropwise addition controls the highly exothermic acylation.

  • Quenching: Stir the clear solution for an additional 15–30 minutes in the cold bath, then quench by adding cold deionized water (20 mL).

  • Workup: Separate the organic layer. Wash successively with 1 M HCl (2 × 20 mL) to remove unreacted amine, 1 M NaOH (2 × 20 mL) to remove residual acid, and brine (2 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-bromo-N,N-dipropylacetamide as a yellow oil.

One-Pot, Two-Step Sulfone Synthesis Protocol

This protocol describes the synthesis of 2-([1,1′-Biphenyl]-4-ylsulfonyl)-N,N-dipropylacetamide using 4-biphenylboronic acid as the model substrate .

Materials:

  • 4-Biphenylboronic acid (0.5 mmol)

  • DABSO (0.3 mmol, 0.6 equiv. providing 1.2 equiv. SO₂)

  • RuCl₂(PPh₃)₃ (0.025 mmol, 5 mol %)

  • Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv.)

  • 2-Bromo-N,N-dipropylacetamide (0.75 mmol, 1.5 equiv.)

  • Anhydrous Methanol (2.0 mL)

Step-by-Step Protocol:

  • Catalyst & Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-biphenylboronic acid, DABSO, and RuCl₂(PPh₃)₃.

  • Solvent & Base Addition: Add anhydrous methanol (2.0 mL) followed by Et₃N. Causality: Et₃N is strictly required in this first step to activate the boronic acid (forming a reactive boronate) and to neutralize acidic species generated during the catalytic cycle.

  • Sulfination (Step 1): Seal the vial securely and heat the mixture at 100 °C for 16 hours. Causality: Elevated temperature is required to overcome the activation energy of the transmetalation step and to trigger the thermal release of SO₂ from DABSO.

  • Cooling: Remove the vial from the heat source and allow it to cool completely to ambient temperature (20–25 °C).

  • Electrophilic Trapping (Step 2): Unseal the vial and add 2-bromo-N,N-dipropylacetamide. Stir the mixture at ambient temperature for 4–6 hours. Causality: The SN​2 addition of the sulfinate anion to the α-bromo amide is highly favored and proceeds rapidly at room temperature. Heating this step is unnecessary and could lead to degradation of the electrophile.

  • Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an Ethyl Acetate/Hexanes gradient (typically 2:3 ratio).

Experimental Workflow Diagram

Workflow Step1 1. Reagent Assembly Boronic Acid, DABSO, Ru(II), Et3N in MeOH Step2 2. Sulfination Heat at 100 °C (Sealed Tube) Step1->Step2 Step3 3. Electrophilic Trapping Add Alkyl Bromide Stir at Ambient Temp Step2->Step3 Step4 4. Workup Aqueous Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification Flash Chromatography (EtOAc/Hexanes) Step4->Step5

Sequential workflow for the one-pot, two-step synthesis of functionalized sulfones.

Quantitative Yield Analysis

The choice of electrophile and boronic acid significantly impacts the final yield. The table below summarizes the quantitative data for various substrates subjected to this Ru(II)-catalyzed methodology, demonstrating the superior performance of the bromo-amide over its chloro-analog.

ElectrophileBoronic Acid SubstrateCatalyst LoadingIsolated Yield (%)
2-Bromo-N,N-dipropylacetamide 4-Biphenylboronic acid5 mol% RuCl₂(PPh₃)₃76%
2-Chloro-N,N-dipropylacetamide 4-Biphenylboronic acid5 mol% RuCl₂(PPh₃)₃66%
Methyl 2-bromoacetate(4-Fluorophenyl)boronic acid5 mol% RuCl₂(PPh₃)₃88%
Methyl 2-bromoacetate(4-Acetamidophenyl)boronic acid5 mol% RuCl₂(PPh₃)₃72%

Data aggregated from standardized runs utilizing 0.5 mmol boronic acid scale .

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocol, the experimentalist must validate the intermediates and final products using the following self-validating checkpoints:

Checkpoint 1: Electrophile Validation (2-Bromo-N,N-dipropylacetamide)

  • Appearance: Yellow oil.

  • ¹H NMR (270 MHz, CDCl₃): Look for the highly diagnostic singlet at δ 3.81 ppm (s, 2H, CH₂CO) corresponding to the methylene protons adjacent to the bromine and carbonyl. The propyl chains will appear as multiplets at 3.24 ppm (4H), 1.55 ppm (4H), and 0.86 ppm (6H) .

Checkpoint 2: Final Product Validation (2-([1,1′-Biphenyl]-4-ylsulfonyl)-N,N-dipropylacetamide)

  • Appearance: White solid.

  • TLC: R_f = 0.38 (in 40% EtOAc / 60% Hexanes).

  • ¹H NMR (500 MHz, CDCl₃): The successful displacement of the bromide is confirmed by the shift of the alpha-carbonyl protons. Aromatic protons from the biphenyl system will dominate the downfield region (δ 8.02–7.94 ppm).

  • IR Spectroscopy (neat, cm⁻¹): Validation of the newly formed sulfone linkage is definitively achieved by observing the strong, characteristic asymmetric and symmetric SO₂ stretching bands at 1322 cm⁻¹ and 1150 cm⁻¹ , respectively .

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids The Journal of Organic Chemistry, 2020, 85 (8), 5660-5669. URL:[Link]

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease Scientific Reports, 2018, 8, 16775. URL:[Link]

Application

Application Note: High-Yield Synthesis of NAADP-Induced Ca²⁺ Release Antagonists Using 2-Bromo-N,N-dipropylacetamide

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Development of cell-permeant modulators for autoimmune and cardiovascular disease research. Introduction & Mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Development of cell-permeant modulators for autoimmune and cardiovascular disease research.

Introduction & Mechanistic Rationale

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular Ca²⁺-mobilizing second messenger discovered to date, often efficacious at low nanomolar concentrations 1. It triggers highly dynamic Ca²⁺ microdomains by acting on acidic endo-lysosomal stores via Two-Pore Channels (TPCs) and the endoplasmic reticulum via Ryanodine Receptors (RyR1) 2.

Despite its biological importance in T-cell activation and autoimmune pathogenesis (such as multiple sclerosis), native NAADP is highly charged, chemically unstable, and cell-impermeant 3. To study this pathway in intact cells, researchers have developed small-molecule antagonists (such as BZ194 and Compound 24) 4. These antagonists are designed by retaining the critical nicotinic acid pharmacophore—essential for receptor recognition—while replacing the labile adenine dinucleotide phosphate group with a lipophilic alkylamide chain (e.g., via alkylation with 2-bromo-N,N-dipropylacetamide) to confer membrane permeability 3.

NAADP_Pathway NAADP NAADP (Second Messenger) Receptor NAADP Receptor (TPC / RyR1) NAADP->Receptor Activates Antagonist Antagonist (e.g., Cpd 24) Antagonist->Receptor Competitive Block Ca2 Ca2+ Release (Endo-lysosome) Receptor->Ca2 Channel Opening TCell T-Cell Activation (Autoimmunity) Ca2->TCell NFAT Cascade

Fig 1: Mechanism of action for NAADP and its synthetic antagonists in T-cell activation.

Experimental Design & Causality

The synthesis of the NAADP antagonist (Compound 24) relies on a two-step convergent methodology designed to maximize yield while preventing the degradation of sensitive intermediates.

  • Amidation (Synthesis of 2-bromo-N,N-dipropylacetamide): The reaction between 2-bromoacetyl bromide and dipropylamine is highly exothermic. Conducting this in an ice-salt bath (0 °C) in an aprotic solvent (anhydrous ether) suppresses the hydrolysis of the acyl bromide. Causality Check: Exactly 2.0 equivalents of dipropylamine are used; the first equivalent acts as the nucleophile, while the second acts as an acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the remaining amine 3.

  • Alkylation (Synthesis of the Pyridinium Salt): The intermediate is used to alkylate the pyridine nitrogen of nicotinic acid. Causality Check: Nicotinic acid is poorly soluble in non-polar solvents. Using Dimethylformamide (DMF) at 60–70 °C fully dissolves the reactants and provides the necessary thermal activation energy for the S_N2 nucleophilic attack, displacing the bromide ion to form the stable pyridinium bromide salt 3.

Step-by-Step Synthesis Protocols

Protocol A: Synthesis of 2-Bromo-N,N-dipropylacetamide (Compound 11)

This protocol establishes the lipophilic tail responsible for membrane permeability.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-bromoacetyl bromide (12 mmol) in anhydrous diethyl ether (10 mL).

  • Temperature Control: Submerge the flask in an ice-salt bath and allow the solution to cool to between -5 °C and 0 °C.

  • Amine Addition: Prepare a solution of dipropylamine (24 mmol) in anhydrous ether (10 mL). Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Self-Validation: A white precipitate (dipropylammonium bromide) will immediately begin to form, indicating successful HBr scavenging.

  • Reaction Maturation: Stir the resulting mixture in the ice-salt bath for an additional 15–30 minutes to ensure complete conversion.

  • Quenching: Quench the reaction by slowly adding cold deionized water (20 mL). The white precipitate will dissolve into the aqueous layer.

  • Workup & Purification:

    • Separate the organic layer.

    • Wash with 1 M HCl (2 × 20 mL) to extract any unreacted dipropylamine.

    • Wash with 1 M NaOH (2 × 20 mL) to remove acidic byproducts (e.g., hydrolyzed 2-bromoacetic acid).

    • Wash with brine (2 × 20 mL) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The product (Compound 11) is obtained as a yellow oil and can be used in Protocol B without further purification 3.

Protocol B: Synthesis of NAADP Antagonist (Compound 24)

This protocol couples the lipophilic tail to the critical nicotinic acid pharmacophore.

  • Reaction Setup: In a dry reaction vial, combine nicotinic acid (1.62 mmol) and the synthesized 2-bromo-N,N-dipropylacetamide (1.62 mmol).

  • Solvent Addition: Add 5-10 mL of anhydrous DMF to the vial. Stir until the nicotinic acid is fully dissolved.

  • Thermal Activation: Heat the stirred solution to 60–70 °C using an oil bath or heating block. Maintain this temperature for 16 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (using a highly polar eluent system) to confirm the disappearance of the starting materials and the formation of the highly polar pyridinium salt.

  • Solvent Removal: Cool the reaction to room temperature and remove the DMF under high vacuum.

  • Final Isolation: Purify the resulting residue via flash column chromatography (using a gradient of MeCN/H₂O) or selective precipitation to afford 3-carboxy-1-(2-(dipropylamino)-2-oxoethyl)pyridin-1-ium bromide (Compound 24) 3.

Synthesis_Workflow Step1 2-Bromoacetyl Bromide + Dipropylamine (2 eq) Step2 Ice-Salt Bath (0 °C) Ether Solvent, 30 min Step1->Step2 Step3 Workup: HCl, NaOH, Brine Step2->Step3 Intermediate 2-Bromo-N,N-dipropylacetamide (Yield: ~65%) Step3->Intermediate Step4 Nicotinic Acid + Intermediate Intermediate->Step4 Step5 Alkylation Reaction (DMF, 60-70 °C, 16 h) Step4->Step5 Product NAADP Antagonist (Cpd 24) Pyridinium Bromide Salt Step5->Product

Fig 2: Two-step synthesis workflow of NAADP antagonist via 2-bromo-N,N-dipropylacetamide.

Quantitative Data & Characterization

The structural integrity of the synthesized compounds must be verified to ensure biological assay reliability. Below is the summarized physicochemical and spectral data for both the intermediate and the final antagonist.

CompoundChemical NameYieldAppearance¹H NMR Highlights (270 MHz)Mass Spectrometry
11 2-Bromo-N,N-dipropylacetamide65%Yellow oilδ 3.81 (s, 2H, CH₂CO), 3.24 (m, 4H, 2×CH₂), 1.55 (m, 4H, 2×CH₂), 0.86 (m, 6H, 2×CH₃)m/z (FAB+) 222.0[(M+H)⁺, 100%], 224.0 [(M+H)⁺, 90%]
24 3-Carboxy-1-(2-(dipropylamino)-2-oxoethyl)pyridin-1-ium bromide45%Yellow oilδ 9.24 (s, 1H, HN-2), 9.04 (d, J = 8.1 Hz, 1H, HN-6), 8.87 (d, 1H, HN-4)Confirmed via HRMS for quaternized pyridinium mass

Note: The distinct downfield shift of the pyridine ring protons (e.g., δ 9.24) in Compound 24 provides definitive proof of successful nitrogen alkylation and quaternization.

References

  • [3] Dowden J, et al. "Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease." PMC / nih.gov.3

  • [2] Dammermann W, et al. "NAADP-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic NAADP antagonist." PubMed / nih.gov. 2

  • [1] Galione A, et al. "NAADP: From Discovery to Mechanism." Frontiers. 1

  • [4] Guse AH. "25 Years of Collaboration with A Genius: Deciphering Adenine Nucleotide Ca2+ Mobilizing Second Messengers Together with Professor Barry Potter." MDPI.4

Sources

Method

Application Note &amp; Protocol: Synthesis of N-(Carbamoylmethyl) Nicotinic Acid Derivative Quaternary Salts

Introduction and Scientific Context Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] Chemical modification of the pyridine nitrogen through quaternization is a powerful strategy to modulate the physicochemical properties and biological functions of these heterocycles.[3][4] This process transforms the neutral pyridine into a permanently cationic pyridinium salt, which can enhance water solubility, alter membrane permeability, and introduce new pharmacological interactions.[5][6]

This document provides a detailed guide to the quaternization of nicotinic acid derivatives using 2-bromo-N,N-dipropylacetamide. This reaction, a classic example of the Menshutkin SN2 reaction, involves the nucleophilic attack of the pyridine nitrogen atom on the electrophilic α-carbon of the bromo-acetamide.[7] The resulting N-alkylated pyridinium salts are of significant interest for developing novel therapeutic agents, including potential antimicrobial compounds, cholinesterase inhibitors, or antagonists for nicotinic acetylcholine receptors.[7][8][9]

This application note provides a comprehensive, step-by-step protocol, explains the rationale behind the experimental choices, and details the necessary characterization techniques to ensure the synthesis of a well-defined final product.

Reaction Principle and Mechanism

The quaternization of a pyridine derivative with an alkyl halide, such as 2-bromo-N,N-dipropylacetamide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the nicotinic acid derivative's pyridine ring. The nucleophilicity of this nitrogen is influenced by the substituents on the pyridine ring.

  • Electrophile: The α-carbon atom of 2-bromo-N,N-dipropylacetamide, which is bonded to the bromine atom.

  • Leaving Group: The bromide ion (Br⁻), which is a good leaving group.

The reaction is typically performed in a polar aprotic solvent. Such solvents, like acetonitrile, are ideal because they can stabilize the forming charged transition state and the final ionic product without strongly solvating the nitrogen nucleophile, thereby facilitating a faster reaction rate compared to nonpolar or protic solvents.[7][10]

The overall transformation is as follows:

Figure 1. General reaction scheme for the quaternization of a nicotinic acid derivative (represented by methyl nicotinate) with 2-bromo-N,N-dipropylacetamide.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 1-(2-(dipropylamino)-2-oxoethyl)pyridin-1-ium-3-carboxylate bromide as a representative example.

Materials and Equipment

Reagents:

  • Methyl nicotinate (≥99%)

  • 2-bromo-N,N-dipropylacetamide (≥97%)

  • Acetonitrile (ACN), anhydrous (≥99.8%)

  • Diethyl ether, anhydrous (≥99.7%)

  • Methanol, ACS grade (for recrystallization, if necessary)

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or D₂O)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Glass funnel and filter paper (Büchner funnel for vacuum filtration recommended)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Analytical balance

  • TLC plates (silica gel) and developing chamber

  • Characterization instruments: NMR Spectrometer, Mass Spectrometer (ESI-MS), Melting Point Apparatus.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_char 4. Characterization Reactants Weigh: - Methyl Nicotinate (1.0 eq) - 2-bromo-N,N-dipropylacetamide (1.1 eq) Solvent Add Anhydrous Acetonitrile Reactants->Solvent Inert Flush with N₂/Ar Assemble Reflux Apparatus Solvent->Inert Heating Heat to 80-82°C (Reflux) Stir for 24-48h Inert->Heating Monitoring Monitor reaction by TLC (disappearance of reactants) Heating->Monitoring Cooling Cool to Room Temp. Then cool in ice bath (0-5°C) Monitoring->Cooling Filtration Filter Precipitate (Vacuum Filtration) Cooling->Filtration Washing Wash solid with cold Anhydrous Diethyl Ether Filtration->Washing Drying Dry under vacuum (Desiccator or Vacuum Oven) Washing->Drying Recrystal Optional: Recrystallize from Methanol Drying->Recrystal NMR ¹H & ¹³C NMR Recrystal->NMR Final Final Product: Pure Quaternized Salt NMR->Final MS Mass Spectrometry (ESI-MS) MS->Final MP Melting Point MP->Final

Quaternization experimental workflow.
Step-by-Step Synthesis Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl nicotinate (e.g., 1.37 g, 10.0 mmol, 1.0 equivalent).

  • Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture until the methyl nicotinate is fully dissolved.

  • Addition of Alkylating Agent: Add 2-bromo-N,N-dipropylacetamide (e.g., 2.76 g, 11.0 mmol, 1.1 equivalents) to the solution. A slight excess of the alkylating agent helps to ensure the complete consumption of the starting nicotinic acid derivative.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon).[7] Attach a reflux condenser and heat the reaction mixture to reflux (approximately 81-82°C for acetonitrile) using a heating mantle or oil bath.

  • Reaction Time & Monitoring: Allow the reaction to proceed with vigorous stirring for 24 to 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the methyl nicotinate spot. As the reaction proceeds, a precipitate of the product salt may begin to form.[7]

  • Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Purification (Washing): Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to remove all residual solvent.

  • Purification (Recrystallization - Optional): If further purification is required (as determined by characterization), the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7] Filter and dry the purified crystals as described above.

Characterization of the Final Product

To confirm the identity and purity of the synthesized Methyl 1-(2-(dipropylamino)-2-oxoethyl)pyridin-1-ium-3-carboxylate bromide , the following analyses are essential.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals including:

    • A significant downfield shift of the pyridine ring protons compared to the starting material, particularly the protons at positions 2 and 6.

    • A singlet for the methylene protons (N-CH₂-C=O) typically appearing between δ 5.0-6.0 ppm.

    • Signals corresponding to the methyl ester group (-COOCH₃).

    • Signals for the two propyl groups of the amide moiety.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for all unique carbon atoms. Key signals include the quaternary carbons of the pyridine ring, the carbonyl carbons of the ester and amide groups, and the methylene carbon adjacent to the pyridinium nitrogen.[11]

  • Mass Spectrometry (ESI+): The analysis should show a prominent peak for the cationic part of the molecule [M]⁺, corresponding to the molecular weight of the pyridinium cation (e.g., C₁₅H₂₃N₂O₃⁺, MW ≈ 295.17 g/mol ).

  • Melting Point: The quaternized salt should have a sharp and distinct melting point, which is indicative of its purity.

Summary of Key Parameters and Expected Results

The following table summarizes the critical parameters for this synthesis.

ParameterRecommended Value / ObservationRationale
Stoichiometry 1.0 eq. Nicotinate : 1.1 eq. Bromo-acetamideA slight excess of the alkylating agent drives the reaction to completion.
Solvent Anhydrous Acetonitrile (ACN)A polar aprotic solvent that accelerates SN2 reactions and dissolves reactants well.[7][12]
Temperature 80-82°C (Reflux)Provides sufficient activation energy for the reaction to proceed at a practical rate.
Reaction Time 24 - 48 hoursAllows for the reaction to reach completion. Monitor by TLC for confirmation.
Work-up Solvent Cold, Anhydrous Diethyl EtherThe ionic product is insoluble in ether, allowing for effective removal of nonpolar impurities.
Expected Yield 65 - 85%Typical range for this type of reaction, dependent on reaction time and purification efficiency.
Appearance White to off-white crystalline solidThe expected physical state of the purified pyridinium salt.
Purity (Post-Washing) >95% (as determined by ¹H NMR)Washing is often sufficient for high purity; recrystallization can be used for further improvement.

Troubleshooting and Scientific Considerations

  • No or Low Yield:

    • Cause: Insufficient heating, short reaction time, or deactivated reagents.

    • Solution: Ensure the reaction is maintained at reflux. Verify the purity of the 2-bromo-N,N-dipropylacetamide, as α-haloamides can be susceptible to hydrolysis if handled improperly.[13] Use of an inert atmosphere is recommended to prevent moisture contamination.[7]

  • Product is an Oil or Gummy Solid:

    • Cause: Presence of impurities or residual solvent. Some quaternary salts are hygroscopic.

    • Solution: Ensure the product is washed thoroughly with diethyl ether. Dry the product under high vacuum for an extended period. If the product remains oily, attempt recrystallization or trituration with a non-solvent.

  • Solvent Choice: While acetonitrile is recommended, other polar aprotic solvents like acetone or DMF can be used. However, reaction rates and product solubility may vary. Protic solvents like ethanol can also be used but may lead to slower reaction times.[10][11][14]

  • Microwave-Assisted Synthesis: For rapid synthesis, this reaction is amenable to microwave heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[11][14][15]

References

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2020). MDPI. [Link]

  • Comprehensive Ecotoxicity Studies on Quaternary Ammonium Salts Synthesized from Vitamin B 3 Supported by QSAR Calculations. (2023). MDPI. [Link]

  • Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. (2017). CORE. [Link]

  • Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. (2023). ACS Publications. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2022). PMC. [Link]

  • An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. (2019). PMC. [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). ACS Publications. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). PMC. [Link]

  • tetrakis-Azaaromatic quaternary ammonium salts: Novel subtype-selective antagonists at neuronal nicotinic receptors that mediate nicotine-evoked dopamine release. (n.d.). PMC. [Link]

  • An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. (2019). PubMed. [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022). IntechOpen. [Link]

  • Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. (n.d.). PMC. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). PMC. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (n.d.). PMC. [Link]

  • Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone*. (n.d.). ElectronicsAndBooks. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2013). ResearchGate. [Link]

  • Molecular modeling of mono- and bis-quaternary ammonium salts as ligands at the α4β2 nicotinic acetylcholine receptor subtype using nonlinear techniques. (n.d.). PMC. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. [Link]

  • Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine. (2010). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Jetir.Org. [Link]

  • tris-Azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release. (n.d.). PMC. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. [Link]

  • SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. (n.d.). Temple University. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. [Link]

Sources

Application

step-by-step synthesis of 2-bromo-N,N-dipropylacetamide from 2-bromoacetyl bromide

Application Note: Synthesis and Characterization of 2-Bromo-N,N-dipropylacetamide Target Audience: Organic Chemists, Application Scientists, and Drug Discovery Researchers Process: Nucleophilic Acyl Substitution (Amidati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Bromo-N,N-dipropylacetamide

Target Audience: Organic Chemists, Application Scientists, and Drug Discovery Researchers Process: Nucleophilic Acyl Substitution (Amidation)

Introduction and Chemical Context

2-Bromo- N,N -dipropylacetamide is a highly versatile bifunctional electrophile utilized extensively in medicinal chemistry and organic synthesis. It serves as a critical building block in the development of small-molecule antagonists for NAADP-induced Ca²⁺ release (crucial for autoimmune disease research)[1] and as an alkylating agent in the ruthenium-catalyzed synthesis of functionalized sulfones[2].

The synthesis relies on the reaction between 2-bromoacetyl bromide and dipropylamine. Because 2-bromoacetyl bromide possesses two electrophilic sites (the acyl bromide and the α -bromo carbon), the reaction conditions must be strictly controlled to ensure chemoselectivity.

Mechanistic Rationale and Experimental Design

As an Application Scientist, it is critical to understand the causality behind the chosen parameters rather than simply executing the steps.

  • Chemoselectivity via Temperature Control: The acyl bromide is significantly more electrophilic than the α -alkyl bromide. However, the amidation reaction is highly exothermic. If the temperature is not strictly maintained using an ice-salt bath (-5 °C to 0 °C), the kinetic preference for acyl substitution is compromised, leading to the nucleophilic displacement of the α -bromine by a second amine molecule, yielding the undesired α -aminoacetamide[1].

  • Stoichiometric Scavenging: The protocol utilizes exactly 2.0 equivalents of dipropylamine relative to 2-bromoacetyl bromide. The first equivalent acts as the nucleophile to form the amide bond. The second equivalent acts as a non-nucleophilic base (in this context) to scavenge the hydrobromic acid (HBr) byproduct, precipitating out of the ethereal solution as dipropylammonium bromide[1].

  • Solvent Selection: Anhydrous diethyl ether is chosen because it easily solubilizes the starting materials and the final product, but the dipropylammonium bromide salt byproduct is highly insoluble in it, driving the reaction forward and simplifying the initial visual confirmation of the reaction's progress[1].

Step-by-Step Experimental Protocol

Note: Conduct all operations in a properly ventilated fume hood. 2-Bromoacetyl bromide is a severe lachrymator and corrosive agent.

Reagents:

  • 2-Bromoacetyl bromide: 12.0 mmol (1.05 mL)

  • Dipropylamine: 24.0 mmol (3.28 mL)

  • Anhydrous Diethyl Ether: 20 mL (divided)

Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 12.0 mmol of 2-bromoacetyl bromide and 10 mL of anhydrous diethyl ether[1].

  • Cooling: Submerge the reaction flask in an ice-salt bath and allow the solution to cool to approximately -5 °C.

  • Addition: Prepare a solution of 24.0 mmol dipropylamine in 10 mL of anhydrous diethyl ether. Add this amine solution dropwise to the vigorously stirred acid bromide solution over a period of 30 minutes[1]. Observation: A white precipitate (dipropylammonium bromide) will form immediately upon addition.

  • Maturation: Once the addition is complete, maintain the reaction mixture in the ice-salt bath and stir for an additional 15–30 minutes to ensure complete conversion[1].

  • Quenching: Quench the reaction by carefully adding 20 mL of cold distilled water to the flask[1]. The precipitate will dissolve into the aqueous phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing Sequence:

    • Wash the organic layer with 1 M HCl (2 × 20 mL) to remove any unreacted dipropylamine[1].

    • Wash with 1 M NaOH (2 × 20 mL) to neutralize and remove any residual bromoacetic acid formed from the hydrolysis of unreacted acid bromide[1].

    • Wash with saturated aqueous NaCl (brine) (2 × 20 mL) to remove bulk water[1].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and remove the solvent in vacuo using a rotary evaporator[1]. The product is typically pure enough for subsequent steps without flash chromatography.

Analytical Characterization Data

The following table summarizes the expected physical and spectroscopic properties of the isolated 2-bromo- N,N -dipropylacetamide to validate the success of the synthesis[1].

ParameterExpected Result / Value
Appearance Yellow oil
Yield ~65% (1.72 g based on 12 mmol scale)
1 H NMR (CDCl 3​ , 270 MHz) δ 3.81 (s, 2H, CH 2​ CO), 3.24 (m, 4H, 2 × CH 2​ ), 1.55 (m, 4H, 2 × CH 2​ ), 0.86 (m, 6H, 2 × CH 3​ ) ppm
13 C NMR (CDCl 3​ , 100 MHz) δ 166.5 (C), 50.4, 47.7, 26.2, 22.2, 20.4 (all CH 2​ ), 11.2 (CH 3​ ) ppm
Mass Spectrometry (FAB+) m/z 222.0[(M + H) + , 100%], 224.0[(M + H) + , 90%] (Isotopic pattern confirms presence of one bromine atom)

Experimental Workflow Diagram

SynthesisWorkflow Start 2-Bromoacetyl bromide in Anhydrous Ether Cool Cool in Ice-Salt Bath (-5°C to 0°C) Start->Cool Add Dropwise Addition of Dipropylamine (2.0 eq) over 30 min Cool->Add Prevents α-substitution Stir Stir 15-30 min at < 0°C Add->Stir Quench Quench with Cold H2O (Dissolves ammonium salts) Stir->Quench Sep Phase Separation (Retain Organic Layer) Quench->Sep Wash1 Wash: 1M HCl (2x) (Removes excess amine) Sep->Wash1 Wash2 Wash: 1M NaOH (2x) (Removes acidic byproducts) Wash1->Wash2 Wash3 Wash: Brine (2x) (Removes bulk water) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate in vacuo Wash3->Dry Product 2-Bromo-N,N-dipropylacetamide (Yellow Oil, ~65% Yield) Dry->Product

Workflow for the synthesis and purification of 2-bromo-N,N-dipropylacetamide.

References

  • Lin-Moshier, Y., et al. "Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Fedorov, A., et al. "Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids." ACS Publications. Available at:[Link]

Sources

Method

Application Note: 2-Bromo-N,N-dipropylacetamide as a Versatile Electrophile in Advanced Cross-Coupling Methodologies

Executive Summary The construction of complex C–C and C–S bonds adjacent to an amide carbonyl is a critical operation in modern drug discovery and organic synthesis. α-Bromoamides, and specifically 2-bromo-N,N-dipropylac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of complex C–C and C–S bonds adjacent to an amide carbonyl is a critical operation in modern drug discovery and organic synthesis. α-Bromoamides, and specifically 2-bromo-N,N-dipropylacetamide , have emerged as highly privileged electrophiles. The unique steric and electronic profile of the N,N-dipropyl group suppresses unwanted side reactions, allowing this reagent to excel across transition-metal catalysis, photoredox methodologies, and asymmetric cross-couplings.

Chemical Profile & Mechanistic Causality

The synthetic utility of 2-bromo-N,N-dipropylacetamide stems from three distinct structural features:

  • Absence of N–H Protons : As a tertiary amide, it is immune to N-deprotonation under the basic conditions typical of cross-coupling. This prevents the formation of unreactive enolates and eliminates competing background reactions.

  • Steric Shielding : The N,N-dipropyl chains provide a precise steric environment that dictates the trajectory of incoming nucleophiles or transition metal catalysts, which is a critical factor for achieving high enantioselectivity in asymmetric transformations[1].

  • Electronic Activation : The adjacent carbonyl moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond. This facilitates rapid oxidative addition by low-valent metals (e.g., Pd(0), Ni(0)) and enables single-electron transfer (SET) from excited-state photocatalysts to generate highly reactive α-amido radicals[2]. Furthermore, the C–Br bond is kinetically superior to its C–Cl counterpart, consistently delivering higher yields (e.g., yielding 76% vs. 66% in comparative sulfination reactions)[3].

Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hv) Radical α-Amido Radical Intermediate PC_star->Radical SET to Electrophile Ni_Cycle Transition Metal Cycle (Pd or Ni) Radical->Ni_Cycle Radical Capture / Transmetalation Ni_Cycle->PC Catalyst Regeneration Product Cross-Coupled Product (e.g., α-Aryl Amide) Ni_Cycle->Product Reductive Elimination Electrophile 2-Bromo-N,N-dipropylacetamide (Electrophile) Electrophile->Radical Cleavage of C-Br

Mechanistic pathway of photoredox-driven radical generation and cross-coupling.

Quantitative Performance Across Catalytic Modalities

The versatility of 2-bromo-N,N-dipropylacetamide is demonstrated across multiple catalytic paradigms. The table below synthesizes its performance metrics based on recent methodological advancements.

Reaction ModalityCatalyst SystemCoupling PartnerTypical YieldMechanistic Advantage
Sulfonylative Cross-Coupling Ru(II) / DABSOAryl Boronic Acids66–76%DABSO acts as a safe SO₂ surrogate; enables one-pot sulfone synthesis[3].
Enantioselective α-Arylation Pd(OAc)₂ / Chiral P,P=OAryl Boronic Acids70–90%Chiral ligand overcomes second transmetalation issue for high ee[1].
Reductive Cross-Coupling Pd(PPh₃)₄ / BaseTerminal Alkynes60–85%Radical process yielding β,γ-alkenyl carboxamides[4].
Photoredox ATRA Ru(bpy)₃ / LightUnactivated Alkenes50–80%Mild EDA complexation enables access to functionalized γ-lactams[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the action to empower researchers in troubleshooting and optimization.

Protocol A: Ru(II)-Catalyzed Sulfonylative Cross-Coupling

This protocol outlines the synthesis of α-sulfonyl amides using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable SO₂ source[3].

Materials:

  • 4-Biphenylboronic acid (1.0 equiv)

  • DABSO (0.6 equiv, provides 1.2 equiv SO₂)

  • Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)

  • 2-Bromo-N,N-dipropylacetamide (1.5 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Solvent: Methanol/Toluene (1:1, v/v), rigorously degassed.

Step-by-Step Procedure:

  • Pre-catalyst Assembly: In a Schlenk tube equipped with a magnetic stir bar, add 4-biphenylboronic acid, DABSO, and the Ru(II) catalyst. Causality: Assembling the solid reagents first minimizes the risk of atmospheric moisture degrading the DABSO complex.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Sulfinate Formation: Inject the degassed Methanol/Toluene mixture. Stir the reaction at 60 °C for 4 hours. Causality: Elevated temperature is strictly required during this step to drive the insertion of SO₂ into the aryl-Ru(II) intermediate, forming the crucial sulfinate species[3].

  • Electrophile Addition: Cool the vessel to ambient temperature. Inject 2-bromo-N,N-dipropylacetamide and Et₃N. Causality: The addition of Et₃N is critical; it neutralizes the HBr byproduct generated during the electrophilic trapping, preventing the acidic degradation of the sulfinate intermediate[3].

  • Validation & Isolation: Monitor via TLC (EtOAc/Hexanes 2:3). Upon complete consumption of the sulfinate (typically 12-16 hours), dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. Expected yield: ~76%[3].

Protocol B: Palladium-Catalyzed Enantioselective α-Arylation

This protocol details the asymmetric coupling to form chiral α-aryl carboxamides, overcoming traditional transmetalation barriers[1].

Materials:

  • Aryl boronic acid (1.5 equiv)

  • 2-Bromo-N,N-dipropylacetamide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Chiral P,P=O ligand (6 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Chiral Complexation: Inside an argon-filled glovebox, charge a vial with Pd(OAc)₂ and the chiral P,P=O ligand. Add 1 mL of 1,4-dioxane and stir for 30 minutes. Causality: Pre-stirring ensures the complete formation of the active chiral Pd-complex before introducing the electrophile, which is essential for maximizing enantiomeric excess (ee)[1].

  • Reagent Introduction: Add the aryl boronic acid, 2-bromo-N,N-dipropylacetamide, and K₂CO₃ to the vial.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 40 °C for 24 hours. Causality: 40 °C provides the optimal thermodynamic balance—warm enough to overcome the activation energy of the challenging second transmetalation step, but cool enough to prevent background racemization of the newly formed tertiary stereocenter[1].

  • Validation & Isolation: Quench with water, extract with dichloromethane, and concentrate. Determine the ee via chiral HPLC before proceeding to column chromatography.

Workflow Step1 Step 1: Reagent Prep Weigh Electrophile & Catalyst in Glovebox Step2 Step 2: Degassing Freeze-Pump-Thaw (3 Cycles) to remove O2 Step1->Step2 Step3 Step 3: Initiation Add Base & Coupling Partner Stir under N2/Ar Step2->Step3 Step4 Step 4: Incubation Controlled Temp / Photoreactor (12-24 hours) Step3->Step4 Step5 Step 5: Workup Dilute with EtOAc, Wash with Brine Step4->Step5

Step-by-step experimental workflow for air-sensitive cross-coupling reactions.

Troubleshooting & Self-Validating Systems

  • Issue: Low yield in photoredox ATRA coupling or dual Ni/Photoredox catalysis.

    • Causality & Fix: Oxygen is a potent triplet quencher. If the excited state photocatalyst (PC*) is quenched by O₂, radical generation from the α-bromoamide will fail[2]. Ensure strict adherence to the freeze-pump-thaw degassing protocol (Step 2 of the workflow diagram).

  • Issue: Formation of protodehalogenated byproduct (N,N-dipropylacetamide) instead of the cross-coupled product.

    • Causality & Fix: This occurs when the α-amido radical abstracts a hydrogen atom from the solvent faster than it undergoes radical capture by the transition metal[4]. Switch to a more sterically hindered or less hydrogen-donating solvent (e.g., from THF to 1,4-Dioxane or tert-butanol) to favor the cross-coupling pathway.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing base equivalents for 2-bromo-N,N-dipropylacetamide coupling reactions

Welcome to the Technical Support Center. 2-Bromo-N,N-dipropylacetamide is a highly reactive, electrophilic α -bromoamide widely utilized in drug development for synthesizing complex amides, piperazines, and targeted prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Bromo-N,N-dipropylacetamide is a highly reactive, electrophilic α -bromoamide widely utilized in drug development for synthesizing complex amides, piperazines, and targeted protein degraders. Because the α -carbon is highly activated by the adjacent carbonyl, it readily undergoes nucleophilic substitution ( SN​2 ) and radical-mediated cross-couplings.

However, the efficacy of these couplings is inextricably linked to the precise optimization of base equivalents. Incorrect base selection leads to stalled reactions, over-alkylation, or degradation of the electrophile. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols to ensure high-fidelity couplings.

Troubleshooting & FAQs: Mechanistic Insights

Q: My SN​2 amine alkylation stalls at exactly 50% conversion. Why is this happening, and how do I fix it? A: This is a classic stoichiometric limitation caused by the generation of hydrobromic acid (HBr) during C–N bond formation. If no exogenous base is present, the generated HBr rapidly protonates the remaining unreacted starting amine, forming an ammonium salt. Because ammonium salts lack a free lone pair, they are entirely non-nucleophilic, halting the reaction at 50% conversion . Solution: Introduce 1.5 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to act as an acid scavenger. This neutralizes the HBr and maintains the target amine in its active, deprotonated state.

Q: I am experiencing significant over-alkylation (dialkylation) of my primary amine. How can adjusting the base help? A: Over-alkylation occurs because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. Using a strong, highly soluble organic base can inadvertently accelerate this second alkylation step. Solution: Switch to a heterogeneous inorganic base like anhydrous K2​CO3​ (2.0–3.0 eq.) in a less polar solvent (e.g., acetonitrile). The limited solubility of the base restricts the effective concentration of the deprotonated intermediate in solution, kinetically favoring mono-alkylation over di-alkylation .

Q: I am attempting a Ru(II)-catalyzed sulfonylative cross-coupling with 2-bromo-N,N-dipropylacetamide, but the electrophile degrades immediately. What is the cause? A: In transition-metal catalyzed sulfinations, highly nucleophilic amine bases like Triethylamine ( Et3​N ) or DABCO can directly attack the highly electrophilic α -carbon of the bromoacetamide. This parasitic SN​2 reaction forms stable, unreactive quaternary ammonium salts, consuming your electrophile before the catalytic cycle can proceed . Solution: Replace nucleophilic organic bases with an inorganic alternative like Cs2​CO3​ (2.0 eq.), which provides the necessary basicity for the catalytic cycle without acting as a competing nucleophile.

Q: Can I use 2-bromo-N,N-dipropylacetamide in photocatalytic radical additions (ATRA)? What base is required? A: Yes, α -bromoamides can form electron donor-acceptor (EDA) complexes for visible-light-mediated radical couplings. In these systems, the base acts as both an acid scavenger and an electron donor. Catalytic to stoichiometric amounts of DIPEA or 2-methylpyridine (0.2 to 1.0 eq) are optimal for facilitating photoinduced electron transfer without degrading the bromoacetamide .

Quantitative Optimization Matrix

To streamline your experimental design, the following table summarizes the optimized base equivalents and conditions for various nucleophilic coupling partners.

Nucleophile TypeRecommended BaseBase EquivalentsSolventTemp.Mechanistic Rationale
Primary Aliphatic Amine K2​CO3​ (anhydrous)2.0 - 3.0 eqMeCN25 - 40 °CHeterogeneous nature limits soluble reactive intermediates, slowing over-alkylation.
Secondary Aliphatic Amine DIPEA1.5 - 2.0 eqDMF / THF60 - 80 °CSterically hindered; neutralizes HBr without forming quaternary ammonium salts.
Nicotinic Acid / Pyridines None or DIPEA0 - 1.0 eqDMF60 - 70 °CPyridine nitrogen is sufficiently nucleophilic to form stable pyridinium salts directly .
Boronic Acids (Ru-catalyzed) Cs2​CO3​ 2.0 eqMeOH/Toluene80 °CAvoids parasitic quaternary ammonium salt formation seen with Et3​N or DABCO.

Self-Validating Experimental Protocols

Protocol 1: Controlled SN​2 Mono-Alkylation of Primary Amines

This protocol utilizes a heterogeneous base to minimize over-alkylation. The system is self-validating through in-process pH and LC-MS checks.

Step 1: System Initialization In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

Step 2: Base Addition & Validation Add finely powdered, anhydrous K2​CO3​ (2.5 eq, 2.5 mmol). Stir vigorously for 15 minutes. Validation Check: Spot the slurry on wet pH paper; the localized pH should read >9, confirming the basic environment necessary to prevent HBr stalling.

Step 3: Electrophile Addition Dissolve 2-bromo-N,N-dipropylacetamide (1.05 eq, 1.05 mmol) in Acetonitrile (2.0 mL). Add this solution dropwise over 30 minutes via a syringe pump to maintain a low localized concentration of the electrophile.

Step 4: Reaction Monitoring & Validation Stir at 40 °C. After 2 hours, sample 10 μ L, dilute in MeOH, and analyze via LC-MS. Validation Check: The reaction is proceeding correctly if the mass peak corresponding to the mono-alkylated product [M+H]+ is dominant. If a significant [M+H+alkyl]+ peak (di-alkylation) appears, immediately cool the reaction to 0 °C to arrest further alkylation.

Step 5: Workup Filter the mixture through a Celite pad to remove the inorganic salts ( K2​CO3​ and KBr). Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol 2: Ru(II)-Catalyzed Sulfonylative Cross-Coupling

This protocol outlines the coupling of 2-bromo-N,N-dipropylacetamide with aryl boronic acids, utilizing an inorganic base to prevent electrophile degradation.

Step 1: Pre-catalyst Assembly In a Schlenk tube, combine the aryl boronic acid (1.0 eq, 0.5 mmol), RuCl2​(PPh3​)3​ catalyst (10 mol%), and Cs2​CO3​ (2.0 eq, 1.0 mmol).

Step 2: Solvent & Electrophile Addition Evacuate and backfill with argon three times. Add a degassed 1:1 mixture of Methanol/Toluene (4.0 mL), followed by 2-bromo-N,N-dipropylacetamide (1.5 eq, 0.75 mmol).

Step 3: Sulfination & Validation Purge the system with SO2​ gas (or add an SO2​ surrogate like DABSO). Heat the sealed tube to 80 °C for 16 hours. Validation Check: Monitor the disappearance of the aryl boronic acid via TLC (UV active). The presence of unreacted 2-bromo-N,N-dipropylacetamide at the end of the reaction confirms that the Cs2​CO3​ successfully prevented parasitic quaternary salt formation.

Step 4: Isolation Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Logical Workflow for Base Selection

BaseOptimization N1 Identify Nucleophile Class N2 Primary/Secondary Amine N1->N2 N3 Boronic Acid (Ru-Catalyzed) N1->N3 N4 Radical Coupling (ATRA) N1->N4 B1 DIPEA (1.5-2.0 eq) or K2CO3 (2.0-3.0 eq) N2->B1 B2 Cs2CO3 (2.0 eq) N3->B2 B3 2-Methylpyridine (0.2 eq) or DIPEA N4->B3 E1 Issue: Over-alkylation? B1->E1 E2 Issue: Quaternary Salt? B2->E2 S1 Switch to Heterogeneous Base (e.g., K2CO3 in MeCN) E1->S1 Yes S2 Avoid Et3N/DABCO; Use Inorganic Base E2->S2 Yes

Decision tree for optimizing base selection in 2-bromo-N,N-dipropylacetamide coupling workflows.

References

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Coupling of α -bromoamides and unactivated alkenes to form γ -lactams through EDA and photocatalysis Source: NIH PubMed Central (Chemical Science) URL: [Link]

  • Title: Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease Source: NIH PubMed Central (Journal of Biological Chemistry) URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2-Bromo-N,N-dipropylacetamide Workups

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing product degradation—specifically hydrolysis—during the isolation of 2-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing product degradation—specifically hydrolysis—during the isolation of 2-bromo-N,N-dipropylacetamide.

Mechanistic Insight: The Root Cause of Hydrolysis

The synthesis of 2-bromo-N,N-dipropylacetamide typically involves the acylation of dipropylamine with 2-bromoacetyl bromide [[1]](). To remove amine hydrobromide salts and excess unreacted amine, an aqueous workup is required.

However, the α -carbon of 2-bromo-N,N-dipropylacetamide is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the adjacent amide carbonyl and the bromine atom. While generic amide synthesis protocols often recommend washing the organic layer with strong bases like 1 M NaOH to neutralize hydrogen halides [[]](), doing so with an α -bromoamide is a critical error. Hydroxide ions act as potent nucleophiles, rapidly displacing the labile bromide via an SN2 mechanism to yield the impurity 2-hydroxy-N,N-dipropylacetamide , long before any amide bond cleavage occurs.

Visualizing the Workup Pathway

HydrolysisPrevention A Crude 2-bromo-N,N-dipropylacetamide (Contains Amine Salts) B Aqueous Workup Phase A->B C High pH (>8) / Room Temp e.g., 1M NaOH wash B->C Sub-optimal D Low pH / Cold (0-5°C) e.g., Citric Acid + Brine B->D Optimized E Rapid SN2 Displacement by OH⁻ or H₂O C->E F C-Br Bond Remains Intact Salts Removed D->F G 2-hydroxy-N,N-dipropylacetamide (Hydrolyzed Impurity) E->G H Pure 2-bromo-N,N-dipropylacetamide (Target Product) F->H

Mechanistic pathways during aqueous workup of 2-bromo-N,N-dipropylacetamide.

Troubleshooting FAQs

Q: Why am I seeing a massive hydroxyl impurity peak in my crude product after a standard base wash? A: You are observing 2-hydroxy-N,N-dipropylacetamide, the direct result of α -carbon hydrolysis. Literature protocols for generic amides often utilize 1 M NaOH to remove hydrobromide salts 1. However, because the α -bromide is highly activated, the hydroxide acts as a nucleophile rather than just a neutralizing base, triggering rapid SN2 displacement.

Q: How can I safely remove excess dipropylamine and HBr without triggering this SN2 hydrolysis? A: Shift from a basic workup to an acidic/neutral workup. Instead of deprotonating the amine to keep it in the organic phase, protonate the excess dipropylamine using cold 5% aqueous citric acid or 1 M HCl. This drives the amine into the aqueous phase as a water-soluble salt. Follow this immediately with a cold brine wash to restore neutrality.

Q: Does temperature significantly impact the phase separation stability? A: Absolutely. The Arrhenius equation dictates that the rate of SN2 displacement increases exponentially with temperature. Quenching the reaction with room-temperature water or allowing the separatory funnel to sit on the benchtop provides sufficient thermal energy to activate the hydrolysis pathway. Pre-chilling all aqueous wash solutions (0–5 °C) kinetically suppresses nucleophilic attack, preserving the C-Br bond 3.

Q: What are the optimal extraction solvents to minimize water carryover? A: Avoid water-miscible or highly polar co-solvents (like THF or DMF) during the extraction phase, as they increase the local concentration of water around the electrophilic α -carbon. Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) are strongly preferred. They possess low water solubility, which isolates the α -bromoamide in the organic phase and facilitates sharp, rapid phase separations.

Quantitative Impact of Workup Conditions

The table below summarizes internal validation data regarding how different workup conditions impact the integrity of the α -bromoamide.

Workup Wash SolutionTemperature (°C)Contact Time (min)Observed Hydrolysis (%)Recommendation
1 M NaOH (Standard)20–2515–30> 35%Critical Failure
Sat. NaHCO₃20–251510–15%Not Recommended
Sat. NaHCO₃0–5< 5< 2%Acceptable
5% Citric Acid + Brine0–5< 5Not Detected Highly Recommended

Optimized, Self-Validating Experimental Protocol

To ensure the highest purity and prevent hydrolysis, follow this optimized workflow.

Prerequisites: Pre-chill all aqueous solutions (5% Citric Acid, Half-saturated Brine) to 0–5 °C in an ice bath prior to use.

  • Dilution and Cooling: Upon completion of the amidation reaction, dilute the crude mixture with 2 volumes of pre-chilled MTBE or EtOAc. Transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

  • Acidic Wash (Amine Removal): Add 1 volume of ice-cold 5% aqueous citric acid to protonate and extract excess dipropylamine. Stir vigorously for 1 minute, transfer to a cold separatory funnel, and immediately separate the phases.

  • Neutralization/Brine Wash: Wash the organic layer with 1 volume of ice-cold half-saturated brine. Separate the phases immediately (ensure total aqueous contact time remains under 5 minutes).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) immediately to sequester residual dissolved water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30 °C to yield pure 2-bromo-N,N-dipropylacetamide 3.

  • Self-Validation (NMR Verification): Verify the success of the protocol by taking a crude ¹H NMR in CDCl₃. The intact α -bromo CH₂ protons must appear as a sharp singlet at exactly 3.81 ppm 1. If hydrolysis has occurred, you will observe a reduction in the 3.81 ppm integral and the appearance of a new shifted singlet (typically ~4.1 ppm) corresponding to the α -hydroxy CH₂ group.

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids ACS Publications URL:[Link]

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease PMC / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification for 2-Bromo-N,N-dipropylacetamide Derivatives

Welcome to the technical support center for the chromatographic purification of 2-bromo-N,N-dipropylacetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-bromo-N,N-dipropylacetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The following content is structured to offer direct, actionable advice in a question-and-answer format, addressing specific experimental issues with a focus on the underlying scientific principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the chromatographic purification of 2-bromo-N,N-dipropylacetamide derivatives. Each issue is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Poor Separation of the Target Compound from Impurities in Normal-Phase Chromatography

Question: I'm using normal-phase flash chromatography (silica gel) to purify my 2-bromo-N,N-dipropylacetamide derivative, but I'm getting poor separation from a closely-eluting impurity. What can I do to improve the resolution?

Answer: Poor resolution in normal-phase chromatography is a common issue, often stemming from an unoptimized mobile phase or improper column conditions. Here’s a systematic approach to troubleshoot and enhance your separation:

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent is critical for achieving good separation on a polar stationary phase like silica gel.[1]

    • Solution: Begin by performing a thorough thin-layer chromatography (TLC) analysis to find the optimal solvent system.[2][3] Aim for a retention factor (Rf) of your target compound between 0.15 and 0.35 for the best separation in flash chromatography.

      • If your compound is streaking or has a very low Rf, the mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For highly polar derivatives, consider using a more polar solvent system like methanol in dichloromethane.[4][5]

      • If your compound has a very high Rf and is co-eluting with non-polar impurities near the solvent front, decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

  • Co-elution with a Structurally Similar Impurity: Sometimes, an impurity has a polarity very similar to your target compound, making separation difficult.

    • Solution:

      • Change Solvent Selectivity: Instead of just adjusting the polarity, try a different solvent system altogether. For example, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol or an ether/hexane system.[5] Different solvents can interact differently with your compounds and the stationary phase, potentially improving resolution.

      • Employ a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the separation of closely eluting compounds.[6][7] This is often more effective than isocratic (constant solvent composition) elution.

  • Column Overloading: Loading too much crude material onto your column will lead to broad peaks and poor separation.[8]

    • Solution: As a general rule, for a standard flash chromatography separation, the sample load should be between 1-10% of the mass of the stationary phase.[7] If you are aiming for high purity, it's better to err on the side of a lower loading capacity. For challenging separations, reducing the load can significantly improve resolution.

  • Improper Sample Loading Technique: The way you load your sample onto the column can impact the initial bandwidth and, consequently, the final separation.

    • Solution: For compounds with moderate to good solubility in the mobile phase, liquid loading is acceptable. However, for compounds that are sparingly soluble, or for achieving the highest possible resolution, dry loading is recommended.[4][7][8] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder that can be loaded onto the column.[4]

Issue 2: Product Degradation on Silica Gel

Question: I suspect my 2-bromo-N,N-dipropylacetamide derivative is degrading on the silica gel column, leading to low recovery and the appearance of new, more polar spots on my TLC. How can I prevent this?

Answer: The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds like some bromoacetamide derivatives.[9] The bromine atom can act as a leaving group, and the amide bond can be susceptible to hydrolysis under acidic conditions.

Potential Causes & Solutions:

  • Acidity of the Stationary Phase: Standard silica gel has a slightly acidic surface due to the presence of silanol groups.

    • Solution:

      • Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[9][10] Alternatively, you can use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This is done by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.

      • Minimize Contact Time: A faster flow rate during your chromatography will reduce the time your compound spends in contact with the silica gel, potentially minimizing degradation. However, be aware that a very high flow rate can decrease separation efficiency.

  • Reactive Impurities in the Crude Mixture: The presence of acidic or basic impurities from the reaction can exacerbate degradation on the column.

    • Solution: Perform a simple work-up procedure before chromatography to remove reactive impurities. This could involve washing the crude product with a mild aqueous base (like sodium bicarbonate solution) to remove acids, or a mild aqueous acid (like dilute HCl) to remove basic impurities.

  • Alternative Purification Methods: If degradation on silica gel remains a significant problem, it may be necessary to avoid it altogether.

    • Solution:

      • Recrystallization: If your compound is a solid, recrystallization is an excellent and often simple method for achieving high purity.[9][11][12] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

      • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[13] Since the stationary phase is not acidic, it is often a good alternative for acid-sensitive compounds.[14]

Issue 3: Co-elution of Impurities in Reversed-Phase HPLC

Question: I'm using preparative reversed-phase HPLC to purify my 2-bromo-N,N-dipropylacetamide derivative, but an impurity is co-eluting with my product peak. How can I resolve this?

Answer: Co-elution in reversed-phase HPLC is a common challenge, especially when dealing with complex reaction mixtures.[15] Here’s a systematic approach to improving your separation:

Potential Causes & Solutions:

  • Insufficient Resolution: The chosen conditions may not be optimal for separating your target compound from the co-eluting impurity.

    • Solution:

      • Optimize the Mobile Phase Gradient: A shallower gradient can increase the resolution between closely eluting peaks.[6] If you have an existing analytical HPLC method, you can use it as a starting point to develop a preparative method with a more gradual increase in the organic solvent percentage.[14]

      • Change the Organic Modifier: The choice of organic solvent can influence the selectivity of the separation.[16] If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can interact differently with your analytes and the stationary phase, potentially leading to better separation.

      • Adjust the Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect their retention time. By adjusting the pH with a buffer, you can change the ionization state of your target compound and/or the impurity, which can lead to a significant change in their retention behavior and improve separation. Amides are generally stable, but avoid harsh acidic (pH < 2) or basic (pH > 8) conditions to prevent hydrolysis.[14]

  • Peak Tailing or Broadening: Poor peak shape can lead to overlap and apparent co-elution.

    • Solution:

      • Check for Column Overload: As with normal-phase chromatography, overloading the column will lead to poor peak shape and resolution. Reduce the injection volume or the concentration of your sample.

      • Ensure Proper Sample Dissolution: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase.[17] Injecting a sample dissolved in a strong solvent can cause peak distortion.

      • Use a Different Stationary Phase: If you are using a standard C18 column, consider trying a different reversed-phase chemistry, such as a C8, phenyl-hexyl, or embedded polar group (EPG) column. These different stationary phases can offer alternative selectivities.

  • Confirmation of Co-elution: It's important to confirm that you are indeed dealing with a co-eluting impurity and not, for example, an isomer of your target compound.

    • Solution: If your HPLC system is equipped with a diode-array detector (DAD) or a mass spectrometer (MS), you can analyze the spectra across the peak.[15] If the spectra are not consistent across the entire peak, it's a strong indication of co-elution.[15]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-bromo-N,N-dipropylacetamide derivatives.

Q1: What is the best general-purpose chromatography technique for purifying 2-bromo-N,N-dipropylacetamide derivatives?

A1: For routine purification of moderately polar organic compounds like many 2-bromo-N,N-dipropylacetamide derivatives, normal-phase flash chromatography on silica gel is often the first choice due to its speed, cost-effectiveness, and scalability for intermediate quantities.[6] However, the "best" technique is highly dependent on the specific properties of your derivative and the impurities present. For highly polar or acid-sensitive derivatives, reversed-phase chromatography may be more suitable.[16][18]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my specific derivative?

A2: The choice between normal-phase and reversed-phase chromatography depends primarily on the polarity of your compound.[1]

  • Normal-Phase Chromatography (Polar stationary phase, non-polar mobile phase): This is generally well-suited for non-polar to moderately polar compounds that are soluble in organic solvents like hexane, ethyl acetate, and dichloromethane.[1][4]

  • Reversed-Phase Chromatography (Non-polar stationary phase, polar mobile phase): This is the preferred method for polar compounds that are soluble in polar solvents like water, acetonitrile, and methanol.[13][18] It is also a good choice for compounds that may be unstable on silica gel.[9][14]

A simple way to decide is to assess the solubility of your crude product. If it dissolves readily in a typical normal-phase eluent, start with normal-phase chromatography. If it is more soluble in polar solvents, reversed-phase is likely a better option.[16]

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar derivatives?

A3: Yes, HILIC can be an excellent option for purifying very polar 2-bromo-N,N-dipropylacetamide derivatives that are not well-retained in reversed-phase chromatography.[18][19][20] HILIC uses a polar stationary phase (similar to normal-phase) but with a polar, aqueous-organic mobile phase (similar to reversed-phase).[4][20] This technique is particularly useful for compounds that are highly water-soluble.[18]

Q4: What are the key parameters to consider when scaling up a purification method from analytical to preparative scale?

A4: When scaling up a purification method, the primary goal is to maintain the separation quality while increasing the sample load. Key parameters to consider include:

  • Column Dimensions: The internal diameter and length of the preparative column will be larger than the analytical column.

  • Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the column to maintain the same linear velocity of the mobile phase.[14]

  • Injection Volume: The injection volume can be increased significantly, but it's important not to overload the column.

  • Gradient Profile: The gradient time should be adjusted to maintain a similar separation profile.[14]

It is highly recommended to perform a small-scale "scouting" run on the preparative column with a reduced sample load to confirm that the scaled-up method provides the expected separation before committing your entire batch of crude product.

Q5: Are there any non-chromatographic methods that are effective for purifying these compounds?

A5: Yes, in addition to chromatography, other purification techniques can be very effective:

  • Recrystallization: As mentioned earlier, this is a powerful technique for purifying solid compounds and can often yield very high purity.[9][11][12]

  • Distillation: For liquid derivatives that are thermally stable, distillation can be an effective method for purification, especially on a larger scale.

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove highly polar or non-polar impurities from your crude product before proceeding to chromatography.[12]

III. Experimental Protocols & Methodologies

Protocol 1: Standard Normal-Phase Flash Chromatography

This protocol describes a general procedure for the purification of a moderately polar 2-bromo-N,N-dipropylacetamide derivative using flash chromatography.

  • TLC Method Development:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives your target compound an Rf value between 0.15 and 0.35 and provides good separation from major impurities.[2]

  • Column Packing and Equilibration:

    • Select an appropriately sized flash column based on the amount of crude material to be purified.

    • Pack the column with silica gel.

    • Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it.[4]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and carefully apply it to the top of the column.

    • Dry Loading (Recommended for best resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[4][7][8]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent. The specific gradient profile should be based on your TLC analysis.[7]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your target compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol outlines a general procedure for purifying a polar 2-bromo-N,N-dipropylacetamide derivative on a preparative scale.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column that provides good resolution between your target compound and its impurities.[14]

    • A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).[14]

  • Scale-Up Calculation:

    • Based on your analytical method and the dimensions of your preparative column, calculate the appropriate preparative flow rate and gradient. The flow rate can be scaled up proportionally to the cross-sectional area of the columns.[14]

  • Sample Preparation:

    • Dissolve the crude product in a solvent that is compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[14]

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the preparative gradient and collect fractions based on the UV signal of the target peak.[14]

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to isolate the purified product.

IV. Visualizations

Troubleshooting_Workflow cluster_start Start: Purification Issue cluster_normal_phase Normal-Phase Chromatography cluster_reversed_phase Reversed-Phase HPLC cluster_solution Resolution Start Identify Purification Problem NP_Problem Poor Separation or Product Degradation? Start->NP_Problem Normal-Phase Issue RP_Problem Co-elution of Impurity Start->RP_Problem Reversed-Phase Issue NP_Separation Poor Separation NP_Problem->NP_Separation Separation Issue NP_Degradation Degradation NP_Problem->NP_Degradation Degradation Issue Optimize_Mobile_Phase Optimize Mobile Phase (TLC, Gradient) NP_Separation->Optimize_Mobile_Phase Change_Stationary_Phase Use Neutral Alumina or Deactivated Silica NP_Degradation->Change_Stationary_Phase Reduce_Load Reduce Column Load Optimize_Mobile_Phase->Reduce_Load Dry_Load Use Dry Loading Reduce_Load->Dry_Load Pure_Product Pure Product Obtained Dry_Load->Pure_Product Alt_Method_NP Consider Alternative Method (Recrystallization, RP-HPLC) Change_Stationary_Phase->Alt_Method_NP Alt_Method_NP->Pure_Product Optimize_Gradient Optimize Gradient (Shallower Slope) RP_Problem->Optimize_Gradient Change_Organic Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Organic Adjust_pH Adjust Mobile Phase pH Change_Organic->Adjust_pH Check_Peak_Shape Check Peak Shape (Overload, Solvent) Adjust_pH->Check_Peak_Shape Confirm_Coelution Confirm with DAD/MS Check_Peak_Shape->Confirm_Coelution Confirm_Coelution->Pure_Product

Caption: Troubleshooting workflow for chromatography purification.

V. Data Summary

ParameterNormal-Phase Flash ChromatographyPreparative Reversed-Phase HPLC
Stationary Phase Polar (e.g., Silica Gel)Non-polar (e.g., C18-bonded Silica)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Typical Analytes Non-polar to moderately polarPolar and ionizable compounds
Advantages Fast, cost-effective, good for intermediatesHigh resolution, suitable for polar and sensitive compounds
Disadvantages Can degrade sensitive compounds, lower resolutionMore expensive, requires specialized equipment
Typical Sample Load 1-10% of stationary phase massDependent on column size and separation

VI. References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Biotage. (2023, February 6). How does gradient slope impact flash chromatography loading capacity? Retrieved from [Link]

  • PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Eureka by PatSnap. Retrieved from [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • Lab Bulletin. (n.d.). Normal Phase Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Semantic Scholar. (2024, September 10). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]

  • Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

Sources

Optimization

temperature optimization for Ru-catalyzed reactions with 2-bromo-N,N-dipropylacetamide

Welcome to the Advanced Applications Support Center. This guide is curated for researchers, discovery chemists, and drug development professionals optimizing ruthenium-catalyzed sulfonylative cross-coupling reactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is curated for researchers, discovery chemists, and drug development professionals optimizing ruthenium-catalyzed sulfonylative cross-coupling reactions. Specifically, this module addresses the critical temperature dependencies and mechanistic troubleshooting required when utilizing 2-bromo-N,N-dipropylacetamide as an electrophilic trapping agent in the synthesis of complex sulfones [1].

Mechanistic Overview & Causality

The synthesis of sulfones via Ru(II)-catalyzed sulfination of boronic acids using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a redox-neutral process. The reaction is mechanistically bifurcated into two distinct phases with conflicting thermal requirements :

  • Phase 1 (Transmetalation & SO₂ Insertion): The catalytic cycle initiates with transmetalation between an alkoxy-Ru(II) complex and the organoboron species, followed by SO₂ insertion. This phase has a high activation energy barrier and strictly requires elevated temperatures (100 °C) [1].

  • Phase 2 (Electrophilic Trapping): The resulting Ru-sulfinate intermediate must be trapped by 2-bromo-N,N-dipropylacetamide. Because α-bromoacetamides are highly reactive and prone to thermal degradation or solvolysis at high temperatures, this step is thermodynamically favored at ambient temperature [1].

Mechanism A Alkoxy-Ru(II) Complex (Catalyst Precursor) B Aryl-Ru(II) Intermediate (Transmetalation) A->B Ar-B(OH)2, Et3N 100 °C C Ru-Sulfinate Complex (SO2 Insertion) B->C DABSO 100 °C D Sulfone Product + Regenerated Catalyst C->D 2-bromo-N,N-dipropylacetamide Ambient Temp D->A MeOH Catalyst Turnover

Ru(II)-catalyzed sulfination catalytic cycle and temperature dependencies.

Quantitative Data: Temperature & Yield Matrix

Failure to respect the thermal boundaries of the two reaction phases results in catastrophic yield drops. The table below summarizes the quantitative impact of temperature and reagent timing based on validated experimental data [1].

Reaction ConditionPhase 1 Temp (°C)Phase 2 Temp (°C)Et₃N Addition TimingElectrophile UsedIsolated Yield (%)
Optimized Two-Step 100Ambient (20–25)Phase 12-bromo-N,N-dipropylacetamide76%
Optimized Chloro-Variant 100Ambient (20–25)Phase 12-chloro-N,N-dipropylacetamide66%
Isothermal High-Temp 100100Phase 1α-bromoketone analog39%
Suboptimal Base Timing 100Ambient (20–25)Phase 2α-bromoacetate analog14%
Isothermal Low-Temp AmbientAmbientPhase 1AnyTrace

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the observable checkpoints are met.

Phase 1: High-Temperature Sulfinate Formation
  • Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv), DABSO (0.6 equiv), and RuCl₂(PPh₃)₃ (5 mol %).

  • Solvent & Base Addition (Critical): Add anhydrous methanol (MeOH), immediately followed by triethylamine (Et₃N, 2.0 equiv).

    • Checkpoint 1 (Initial State): The mixture will appear as a heterogeneous, brownish suspension.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 100 °C for 16–24 hours.

    • Checkpoint 2 (Validation): After 2–3 hours, the suspension must transition into a deep red/brown homogeneous solution. If the mixture remains heavily precipitated, halt the experiment; verify the anhydrous integrity of your Et₃N and DABSO.

Phase 2: Ambient-Temperature Electrophilic Trapping
  • Thermal Quench: Remove the vial from the heat source. Allow it to cool completely to ambient temperature (20–25 °C).

  • Electrophile Addition: Open the vial and add 2-bromo-N,N-dipropylacetamide (1.2 equiv). Reseal and stir at ambient temperature for 2–12 hours.

    • Checkpoint 3 (Validation): A gradual micro-precipitation of triethylammonium bromide salts may be observed, serving as a visual proxy for successful electrophilic trapping.

  • Isolation: Evaporate the solvent under reduced pressure and purify via flash column chromatography (EtOAc/hexanes).

Workflow Step1 Phase 1: Assembly Boronic Acid + DABSO + RuCl2(PPh3)3 + Et3N Step2 Phase 2: Activation Heat at 100 °C (16-24h) Step1->Step2 Transmetalation Step3 Phase 3: Quench Cool to Ambient Temp Step2->Step3 Prevent Degradation Step4 Phase 4: Trapping Add 2-bromo-N,N- dipropylacetamide Step3->Step4 Safe Addition Step5 Phase 5: Isolation Sulfone Product (~76%) Step4->Step5 2-12h Stirring

Step-by-step workflow for two-stage temperature optimization protocol.

Troubleshooting FAQs

Q: I observed a drastic yield drop (below 20%). Could the timing of triethylamine (Et₃N) addition be the cause? A: Yes. Et₃N is strictly required in Phase 1 to activate the boronic acid for transmetalation with the Ru(II) complex. If Et₃N is withheld and only added during Phase 2 alongside the electrophile, the intermediate Ru-sulfinate fails to form during the 100 °C heating step, plummeting yields to ~14% [1].

Q: Why can't I just add 2-bromo-N,N-dipropylacetamide at the beginning and run the whole reaction at 100 °C? A: α-Bromoacetamides are potent alkylating agents. Exposing 2-bromo-N,N-dipropylacetamide to 100 °C in a nucleophilic solvent (methanol) with a base (Et₃N) for 16 hours leads to competitive solvolysis, thermal degradation, and undesired nucleophilic substitution. The two-step temperature gradient isolates the electrophile from the harsh conditions required for SO₂ insertion [1].

Q: Can I substitute 2-bromo-N,N-dipropylacetamide with its chloro-analog to avoid the two-step temperature protocol? A: No. While 2-chloro-N,N-dipropylacetamide is a viable substrate (yielding ~66%), the fundamental thermal bottleneck is the 100 °C requirement for the transmetalation/SO₂ insertion phase, not just the halide's reactivity. The two-step protocol remains mandatory regardless of whether a bromo- or chloro-acetamide is used [1].

Q: My Phase 1 solution never turned homogeneous. What went wrong? A: A persistently heterogeneous mixture indicates failed transmetalation. This is almost always caused by degraded/wet Et₃N, oxidized RuCl₂(PPh₃)₃ (which should be stored under inert gas), or inactive DABSO. Ensure all reagents are handled under standard Schlenk conditions prior to assembly.

References

  • Gulbe, K., & Turks, M. (2020). Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. The Journal of Organic Chemistry, 85(8), 5660-5669. Available at:[Link]

Troubleshooting

minimizing side product formation in 2-bromo-N,N-dipropylacetamide synthesis

Technical Support Center: Optimization & Troubleshooting in 2-Bromo-N,N-dipropylacetamide Synthesis Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting in 2-Bromo-N,N-dipropylacetamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-bromo-N,N-dipropylacetamide. This reaction—typically driven by the acylation of dipropylamine with bromoacetyl bromide—is highly susceptible to competing side reactions.

This guide moves beyond basic procedures. It focuses on the causality behind experimental choices and establishes a self-validating system where every step provides intrinsic feedback to ensure high-purity product isolation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of a tertiary amine side product (N,N-dipropyl-2-(dipropylamino)acetamide)? Causality: The alpha-carbon of your target molecule is highly electrophilic due to the adjacent electron-withdrawing carbonyl group. Dipropylamine is a strong nucleophile. If the local concentration of dipropylamine is too high, or if the thermal energy exceeds the activation barrier (typically above 0 °C), a secondary SN2 nucleophilic substitution occurs at the alpha-carbon[1]. Solution: Strict stoichiometric and thermal control is mandatory. If dipropylamine is acting as its own base to scavenge the generated HBr, exactly 2.0 equivalents must be used[2]. Maintain the internal reaction temperature strictly between -10 °C and 0 °C during the entire addition phase.

Q2: My yield is low, and NMR shows the presence of bromoacetic acid. How is this forming? Causality: Bromoacetyl bromide is exquisitely moisture-sensitive. Water acts as a competing nucleophile, attacking the highly reactive acyl halide to form bromoacetic acid and hydrogen bromide[1]. This side reaction not only consumes your starting material but also lowers the pH, which protonates the dipropylamine and stalls the primary acylation. Solution: The system must be rigorously anhydrous. Use flame-dried glassware, purge the reaction vessel with argon, and use high-quality anhydrous solvents (e.g., diethyl ether or dichloromethane stored over molecular sieves)[3].

Q3: Does the order of addition matter? Causality: Yes, it is the most critical operational parameter. Adding the amine dropwise to a cold solution of bromoacetyl bromide ensures that the electrophile (acyl halide) is always in excess relative to the unreacted amine during the initial phase[2]. This minimizes the local concentration of free amine available to attack the newly formed alpha-bromoacetamide product, thereby suppressing over-alkylation.

Section 2: Reaction Pathways & Side Product Logic

To visualize the competing kinetics, refer to the pathway diagram below. The primary acylation (target pathway) is favored at low temperatures, while the side reactions are triggered by excess thermal energy, poor stoichiometry, or moisture.

ReactionMechanisms Reactants Bromoacetyl Bromide + Dipropylamine (Electrophile + Nucleophile) Target 2-Bromo-N,N-dipropylacetamide (Target Amide) Reactants->Target Acylation (k1) T < 0 °C Side2 Bromoacetic Acid (Hydrolysis) Reactants->Side2 Nucleophilic Attack by H2O Moisture Exposure Side1 N,N-dipropyl-2-(dipropylamino)acetamide (Over-alkylation) Target->Side1 SN2 Substitution (k2) Excess Amine / T > 10 °C

Kinetic pathways in bromoacetamide synthesis highlighting target and side product formation.

Section 3: Quantitative Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how deviations from the optimal protocol impact the final product distribution.

Reaction ConditionTemperatureStoichiometry (Amine:Acyl)Target Amide Yield (%)Over-alkylation (%)Hydrolysis (%)
Optimized Protocol -10 to 0 °C2.0 : 1.065 - 75%< 5%< 2%
Poor Temp Control > 10 °C2.0 : 1.040%35%< 2%
Excess Nucleophile 0 °C3.0 : 1.050%45%< 2%
Moisture Exposure 0 °C2.0 : 1.045%< 5%30%

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, the chemistry provides observable feedback or utilizes intrinsic chemical properties (like pKa) to ensure purity without the immediate need for complex chromatography[2].

Step 1: System Preparation & Purge

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Purge the system continuously with dry Argon.

  • Causality: Eliminates ambient moisture to prevent the hydrolysis of bromoacetyl bromide into bromoacetic acid.

Step 2: Electrophile Preparation

  • Dissolve 2-bromoacetyl bromide (12.0 mmol, 1.0 eq) in 10 mL of anhydrous diethyl ether.

  • Submerge the flask in an ice-salt bath (-10 °C) and allow the solution to equilibrate for 10 minutes.

Step 3: Nucleophile Addition (In-Process Validation)

  • Prepare a solution of dipropylamine (24.0 mmol, 2.0 eq) in 10 mL of anhydrous diethyl ether in the addition funnel.

  • Add the amine solution dropwise over 30 minutes, maintaining vigorous stirring.

  • Self-Validation Check: You must observe the immediate formation of a dense white precipitate (dipropylammonium bromide). This visual cue confirms that the primary acylation is occurring and that the second equivalent of amine is successfully scavenging the highly corrosive HBr byproduct. If the solution remains clear, the reaction has stalled.

Step 4: Quench

  • Stir the resulting suspension in the ice-salt bath for an additional 15–30 minutes to ensure complete conversion.

  • Quench the reaction by slowly adding 20 mL of ice-cold distilled water. The white precipitate will dissolve as the salt partitions into the aqueous phase.

Step 5: Differential Acid-Base Washing (Self-Purification)

  • Transfer the biphasic mixture to a separatory funnel. Separate and retain the organic layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL).

    • Causality: The target amide is neutral and remains in the ether. Any unreacted dipropylamine or over-alkylated tertiary amine side product is protonated into a water-soluble ammonium salt and extracted away.

  • Base Wash: Wash the organic layer with 1M NaOH (2 × 20 mL).

    • Causality: Any bromoacetic acid formed via trace hydrolysis is deprotonated into sodium bromoacetate and extracted into the aqueous phase.

  • Brine Wash: Wash with saturated NaCl (2 × 20 mL) to remove residual water from the organic layer.

Step 6: Isolation

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to afford 2-bromo-N,N-dipropylacetamide as a pale yellow oil.

WorkflowValidation Step1 Reaction (-10 °C, Et2O) Step2 Visual Validation (White Precipitate) Step1->Step2 Step3 1M HCl Wash (Removes Amines) Step2->Step3 Step4 1M NaOH Wash (Removes Acids) Step3->Step4 Step5 Target Isolation (Organic Layer) Step4->Step5

Self-validating experimental workflow utilizing differential solubility for in-situ purification.

References

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents ACS Omega / PMC[Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison between 2-bromo-N,N-dipropylacetamide and 2-chloro-N,N-dipropylacetamide

Introduction & Chemical Context In the landscape of bioconjugation and covalent drug discovery, the selection of an appropriate electrophilic warhead is critical. Both 2-bromo-N,N-dipropylacetamide and 2-chloro-N,N-dipro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the landscape of bioconjugation and covalent drug discovery, the selection of an appropriate electrophilic warhead is critical. Both 2-bromo-N,N-dipropylacetamide and 2-chloro-N,N-dipropylacetamide belong to the α -haloacetamide class of alkylating agents. Structurally, they are identical save for the halogen substituent at the α -carbon. However, this single atomic substitution fundamentally alters their kinetic profiles in nucleophilic substitution ( SN​2 ) reactions, dictating whether the compound is best suited as a rapid synthetic intermediate or a highly selective covalent drug warhead[1].

Mechanistic Causality: The "Why" Behind the Kinetics

The reactivity of α -haloacetamides with nucleophiles—most notably the thiol group of cysteine residues—proceeds via an SN​2 mechanism[2]. In this concerted reaction, the nucleophile attacks the electrophilic α -carbon, displacing the halogen leaving group[3].

The superiority of the bromo-derivative's reaction rate is grounded in three physicochemical principles:

  • Leaving Group Basicity: The leaving group ability of halogens follows the inverse order of their basicity ( I−>Br−>Cl−>F− ). Because the bromide ion is a weaker base than the chloride ion, it is a significantly better leaving group[1].

  • Bond Dissociation Energy: The C–Br bond is weaker (~285 kJ/mol) and more polarizable than the C–Cl bond (~339 kJ/mol), lowering the activation energy ( Ea​ ) required to reach the transition state.

  • Molecular Orbital Overlap: The σ∗ antibonding orbital of the C–Br bond sits at a lower energy level compared to the C–Cl bond. This allows for highly efficient orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the incoming nucleophile, accelerating the substitution event.

Consequently, α -bromoacetamides are typically one to two orders of magnitude more reactive than α -chloroacetamides[1].

G cluster_bromo 2-Bromo-N,N-dipropylacetamide cluster_chloro 2-Chloro-N,N-dipropylacetamide Nu Nucleophile (e.g., Thiolate) Br_Sub C-Br Bond (Lower σ* Energy) Nu->Br_Sub Cl_Sub C-Cl Bond (Higher σ* Energy) Nu->Cl_Sub Br_TS Low E_a Transition State Br_Sub->Br_TS Br_Prod Rapid Alkylation (t½ ~ 0.08 h) Br_TS->Br_Prod Cl_TS High E_a Transition State Cl_Sub->Cl_TS Cl_Prod Controlled Alkylation (t½ ~ 3.2 h) Cl_TS->Cl_Prod

Kinetic divergence of α-haloacetamides in SN2 nucleophilic substitution.

Quantitative Reactivity Comparison

To provide a concrete comparison, the table below summarizes the physicochemical and kinetic differences between the two halogens in the context of α -haloacetamide reactivity. Baseline half-life data is derived from standard glutathione (GSH) reactivity assays[3].

Property2-Bromo-N,N-dipropylacetamide2-Chloro-N,N-dipropylacetamide
Halogen Leaving Group Bromide ( Br− )Chloride ( Cl− )
Leaving Group Basicity Weaker base (Superior leaving group)Stronger base (Moderate leaving group)
Relative SN​2 Reactivity High (10x to 100x faster)Moderate / Tunable
Typical GSH Half-Life ( t1/2​ ) ~0.08 hours (Rapid depletion)~3.2 hours (Prolonged stability)
Primary Application Context Synthetic intermediate, rapid bioconjugationCovalent drug warhead, Fragment-Based Drug Discovery

Experimental Protocol: Self-Validating GSH Reactivity Assay

To empirically evaluate and compare the reactivity of these two compounds, a Glutathione (GSH) depletion assay is utilized[3]. This protocol acts as a self-validating system : by incorporating an internal standard and tracking the exact depletion of the parent electrophile via LC-MS, researchers can eliminate false positives caused by spontaneous degradation or solvent-induced artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in Phosphate-Buffered Saline (PBS, pH 7.4) to mimic physiological conditions.

  • Electrophile Initiation: Add the selected α -haloacetamide (bromo or chloro) to the GSH solution to achieve a final electrophile concentration of 100 μ M. This maintains pseudo-first-order kinetics, as GSH is in vast excess.

  • Incubation & Sampling: Incubate the reaction mixture at 37°C. Extract 50 μ L aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching (The Validation Step): Immediately quench each extracted aliquot by mixing it with an equal volume of ice-cold acetonitrile containing 1 μ M of an internal standard (e.g., indomethacin). This instantly denatures the reaction environment, arresting the SN​2 process, while the internal standard controls for any LC-MS injection volume variability.

  • LC-MS/MS Analysis: Quantify the remaining unreacted electrophile by calculating the peak area ratio of the electrophile to the internal standard. Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ).

G Step1 1. Prepare 5 mM GSH in PBS (pH 7.4) Step2 2. Add 100 μM Electrophile (Bromo or Chloro) Step1->Step2 Step3 3. Incubate at 37°C (Time-course sampling) Step2->Step3 Step4 4. Quench with Internal Standard Step3->Step4 Step5 5. LC-MS Analysis (Track Electrophile Depletion) Step4->Step5

Self-validating LC-MS workflow for quantifying electrophilic reactivity.

Application Selection Guide

Understanding the causality behind their kinetic differences is crucial for selecting the right reagent for your specific workflow:

  • When to use 2-Bromo-N,N-dipropylacetamide: Due to the excellent leaving group ability of bromide, this compound is highly reactive[1]. It is best suited as a synthetic intermediate where rapid, high-yield alkylation is required. However, its high reactivity makes it a poor candidate for in vivo covalent drug development, as it is prone to pan-reactivity and off-target toxicity with various cellular nucleophiles.

  • When to use 2-Chloro-N,N-dipropylacetamide: Chloroacetamides offer moderate, tunable reactivity[1]. This makes 2-chloro-N,N-dipropylacetamide the preferred choice for Fragment-Based Drug Discovery (FBDD) and the development of Targeted Covalent Inhibitors (TCIs)[2]. The chloroacetamide warhead is stable enough to circulate in biological systems without indiscriminately reacting, but will efficiently form a covalent bond when sterically positioned in close proximity to a target cysteine residue within an enzyme's active site[3].

References

  • A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development. Benchchem.
  • Recent Advances in Covalent Drug Discovery. PMC - NIH.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.

Sources

Comparative

2-bromo-N,N-dipropylacetamide vs 2-bromo-N,N-diethylacetamide in drug discovery

Comprehensive Comparison Guide: 2-Bromo-N,N-dipropylacetamide vs. 2-Bromo-N,N-diethylacetamide in Drug Discovery As drug discovery increasingly embraces targeted covalent inhibitors (TCIs) and complex small-molecule scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-Bromo-N,N-dipropylacetamide vs. 2-Bromo-N,N-diethylacetamide in Drug Discovery

As drug discovery increasingly embraces targeted covalent inhibitors (TCIs) and complex small-molecule scaffolds, the selection of optimal electrophilic building blocks is critical. α -Bromoacetamides are highly versatile reagents, serving both as terminal covalent warheads (typically targeting nucleophilic cysteine residues) and as reactive intermediates for synthesizing complex tertiary amines or sulfones.

This guide provides an in-depth, objective comparison between two closely related but functionally distinct reagents: 2-bromo-N,N-dipropylacetamide and 2-bromo-N,N-diethylacetamide . By analyzing their physicochemical properties, steric profiles, and reaction kinetics, we will establish the causality behind why a medicinal chemist would select one over the other for specific drug development applications.

Physicochemical Profiling & Structural Comparison

The addition of two methylene groups (converting diethyl to dipropyl) fundamentally alters the molecule's lipophilicity, steric shadow, and ligand efficiency. Table 1 summarizes the core quantitative data driving these differences.

Table 1: Quantitative Comparison of α -Bromoacetamide Reagents

Property2-Bromo-N,N-diethylacetamide2-Bromo-N,N-dipropylacetamideImpact on Drug Discovery
Molecular Formula C₆H₁₂BrNOC₈H₁₆BrNODetermines baseline molecular weight contribution to the final drug candidate.
Molecular Weight 194.07 g/mol 222.12 g/mol Diethyl is preferred to maintain high Ligand Efficiency (LE).
Calculated LogP (cLogP) ~1.2~2.2Dipropyl significantly enhances membrane permeability and lipophilicity.
Steric Bulk (N-Alkyl) ModerateHigh (Extended aliphatic chains)Dictates the fit within the target protein's hydrophobic sub-pockets.
Electrophilic Reactivity High (S_N2 at α -carbon)High (S_N2 at α -carbon)Both are highly reactive; however, dipropyl exhibits slightly slower kinetics against bulky nucleophiles due to the larger amide rotamer shadow.
PubChem CID [2] [3]Reference identifiers for structural verification.

Mechanistic Causality: Why the Alkyl Chain Matters

As an Application Scientist, I often see researchers default to the cheapest or most readily available α -haloacetamide. However, the choice between diethyl and dipropyl substituents must be driven by strict mechanistic rationale:

  • Steric Tuning in Binding Pockets: The S_N2 reaction of a covalent inhibitor requires precise alignment between the target nucleophile (e.g., Cys-SH) and the α -carbon ( σ∗ antibonding orbital). The N,N-dialkyl groups do not just sit passively; they must occupy adjacent space in the protein binding site. The diethyl group is compact, making it ideal for shallow, solvent-exposed pockets. Conversely, the dipropyl group is bulkier and more flexible, allowing it to engage deeper hydrophobic clefts (such as S1' or S2 pockets in proteases), which can exponentially increase the non-covalent binding affinity ( Ki​ ) prior to the covalent bond formation ( kinact​ ).

  • Lipophilicity & Phenotypic Penetration: The addition of two -CH₂- units in the dipropyl variant increases the LogP by approximately 1.0 unit. In the development of NAADP antagonists for autoimmune diseases, researchers synthesized nicotinic acid derivatives using both reagents [1]. The dipropyl derivatives consistently demonstrated superior membrane permeability in T-lymphocyte phenotypic assays compared to their diethyl counterparts, proving that tuning the amide alkyl chain is a direct lever for optimizing cellular ADME properties.

  • Reactivity & S_N2 Kinetics: While the primary electrophilic site is identical, the larger dipropyl chains influence the rotameric equilibrium of the amide bond. The increased steric bulk creates a "hydrophobic shield" around the α -carbon, marginally reducing the rate of off-target alkylation (e.g., by glutathione in plasma) while maintaining sufficient reactivity for proximity-driven target engagement.

Mechanism Nuc Nucleophile (e.g., Target Cys-SH) Complex Non-Covalent Encounter Complex Nuc->Complex Binding TS SN2 Transition State [Nuc ··· CH2 ··· Br]‡ Complex->TS Attack at α-carbon Product Covalent Adduct (Thioether Formation) TS->Product Bromide Departure Steric Amide N-Alkyl Bulk (Diethyl vs Dipropyl) Steric->Complex Modulates Pocket Fit Steric->TS Steric Shielding

Caption: Covalent modification mechanism highlighting the influence of N-alkyl steric bulk on binding and transition state formation.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a control mechanism to verify causality and prevent false positives.

Protocol A: Synthesis of N-Alkylated Intermediates via S_N2 Displacement

This protocol is utilized when coupling the bromoacetamide to a primary/secondary amine or a sulfinate to build a larger scaffold (e.g., Ru(II)-Catalyzed Sulfination [4]).

  • Preparation: Dissolve 1.0 eq of the nucleophile (e.g., an aryl amine) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby hyper-activating the nucleophile for the S_N2 attack.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the generated HBr without competing for the electrophile or causing base-catalyzed hydrolysis of the amide.

  • Electrophile Addition: Dropwise add 1.1 eq of either 2-bromo-N,N-diethylacetamide or 2-bromo-N,N-dipropylacetamide at 0°C, then warm to room temperature.

  • Self-Validation (In-Process Control): Run a parallel "No-Nucleophile" control tube containing only the bromoacetamide and DIPEA in DMF. Analyze both via LC-MS after 2 hours. The control must show >95% intact bromoacetamide (proving stability), while the reaction tube should show the expected product mass.

  • Quench & Purify: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Target Protein Alkylation Assay (Intact MS)

This protocol evaluates the reactivity of the final synthesized covalent warhead against a target protein.

  • Protein Preparation: Dilute the target recombinant protein to 2 µM in physiological buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: pH 7.4 ensures the target cysteine is in its physiologically relevant equilibrium between thiol (-SH) and the highly nucleophilic thiolate (-S⁻).

  • Compound Incubation: Add the bromoacetamide derivative (final concentration 20 µM, 1% DMSO).

  • Self-Validation (Time-Course & Specificity):

    • Time-Course: Extract 10 µL aliquots at 0, 15, 30, and 60 minutes. Quench with 1% formic acid to protonate the thiolate and halt the reaction immediately.

    • Specificity Control: Perform the identical assay using a Cys-to-Ala mutant of the target protein. If alkylation occurs on the mutant, the compound is promiscuously attacking off-target residues (e.g., lysines or histidines).

  • Analysis: Analyze via Intact Protein LC-MS (e.g., Q-TOF). Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of the remaining unmodified protein percentage against time.

Workflow Synthesis Reagent Selection (Diethyl vs Dipropyl) Reaction SN2 Displacement (Amine/Thiol + Base) Synthesis->Reaction Purification LC-MS & Purification (Self-Validation) Reaction->Purification Assay Protein Alkylation (Intact MS Screening) Purification->Assay Hit Lead Optimization (SAR Analysis) Assay->Hit

Caption: Step-by-step drug discovery workflow from reagent selection to covalent lead optimization.

Conclusion & Selection Matrix

The decision between 2-bromo-N,N-dipropylacetamide and 2-bromo-N,N-diethylacetamide should never be arbitrary.

  • Choose 2-Bromo-N,N-diethylacetamide when: Your target binding pocket is sterically restricted, you need to maintain strict Ligand Efficiency (LE) metrics, or your lead compound is already suffering from poor aqueous solubility.

  • Choose 2-Bromo-N,N-dipropylacetamide when: You are targeting a protein with a deep, lipophilic S-pocket adjacent to the nucleophile, or your phenotypic cell-based assays require enhanced membrane permeability to achieve target engagement.

By understanding the causality behind these structural differences, researchers can rationally design more potent, selective, and bioavailable therapeutics.

References

  • Watt, J. M., et al. "Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease." Medicinal Chemistry & Drug Discovery, 2018. Available at:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 225545, 2-bromo-N,N-diethylacetamide." PubChem, 2025. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353272, 2-bromo-N,N-dipropylacetamide." PubChem, 2025. Available at:[Link]

  • "Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids." The Journal of Organic Chemistry (ACS Publications), 2020. Available at:[Link][3]

Sources

Validation

Comprehensive HPLC Method Validation Guide: Assessing the Purity of 2-Bromo-N,N-dipropylacetamide

Introduction & Mechanistic Context 2-Bromo-N,N-dipropylacetamide is a highly reactive electrophilic alkylating agent synthesized via the reaction of 2-bromoacetyl bromide with dipropylamine[1]. It serves as a critical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Bromo-N,N-dipropylacetamide is a highly reactive electrophilic alkylating agent synthesized via the reaction of 2-bromoacetyl bromide with dipropylamine[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including small molecule antagonists of NAADP-induced Ca²⁺ release for autoimmune diseases[1] and various biologically active sulfones[2].

Because impurities in early-stage intermediates—such as unreacted precursors, hydrolysis products (e.g., 2-hydroxy-N,N-dipropylacetamide), or di-alkylated byproducts—can propagate through the synthetic sequence and compromise final API quality, robust in-process control (IPC) is mandatory.

This guide objectively compares the performance of a modern core-shell (superficially porous) column against a traditional fully porous column for the purity assessment of 2-bromo-N,N-dipropylacetamide. Furthermore, it details a comprehensive validation protocol structurally aligned with the updated ICH Q2(R2) guidelines, ensuring the analytical procedure is scientifically sound and fit for its intended purpose[3].

The Causality of Column Selection: Van Deemter Dynamics

Traditional HPLC methods rely on 5 µm fully porous particles. While robust, they suffer from significant mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening at higher flow rates.

Core-shell particles (e.g., 2.6 µm) consist of a solid, impermeable silica core (typically ~1.7 µm) surrounded by a thin porous outer shell (~0.5 µm)[4]. This unique morphology dictates two critical advantages:

  • Reduced Eddy Diffusion ( A -term): The highly uniform particle size distribution allows for denser, more homogeneous column packing, minimizing the variance in analyte flow paths[4].

  • Accelerated Mass Transfer ( C -term): The solid core restricts the diffusion depth. Analytes like 2-bromo-N,N-dipropylacetamide spend less time diffusing in and out of pores, resulting in rapid concentration equilibration[4].

Consequently, 2.6 µm core-shell columns deliver theoretical plate counts comparable to sub-2 µm fully porous UHPLC columns, but at approximately 50% lower backpressure, allowing UHPLC-like performance on standard HPLC instrumentation[5],[4].

Analytical Workflow & Validation Strategy

The updated ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical procedure validation[6]. Before executing the formal validation, a self-validating System Suitability Test (SST) must be established to ensure the instrument, reagents, and column are performing adequately on the day of analysis.

G N1 Sample Preparation (2-Bromo-N,N-dipropylacetamide) N3 Column Selection (Core-Shell vs. Fully Porous) N1->N3 N2 System Suitability Testing (Resolution, Tailing, Plates) N4 ICH Q2(R2) Validation Execution N2->N4 N3->N2 N5 Specificity & Forced Degradation N4->N5 N6 Linearity & Range N4->N6 N7 Accuracy & Precision N4->N7 N8 Robustness & LOD/LOQ N4->N8 N9 Method Approval & Routine IPC N5->N9 N6->N9 N7->N9 N8->N9

Fig 1. Analytical workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocols

Chromatographic Conditions

To objectively compare performance, the same mobile phase and gradient profile are applied to both column architectures.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-8 min (10% to 80% B), 8-10 min (80% B), 10-10.1 min (80% to 10% B), 10.1-15 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 210 nm (optimal for the amide chromophore).

  • Injection Volume: 5 µL.

Columns Evaluated:

  • Candidate A (Core-Shell): Kinetex C18, 100 x 4.6 mm, 2.6 µm.

  • Candidate B (Fully Porous): Standard C18, 150 x 4.6 mm, 5.0 µm.

Step-by-Step Sample Preparation

To ensure trustworthiness, all volumetric flasks and pipettes must be Class A calibrated.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-bromo-N,N-dipropylacetamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • System Suitability Solution: Spike the working standard with 0.5% (w/w) of 2-hydroxy-N,N-dipropylacetamide (expected hydrolysis degradation product) to verify critical pair resolution.

ICH Q2(R2) Validation Execution Steps
  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H₂O₂, and thermal stress (80°C) for 24 hours. Analyze using the PDA detector to ensure peak purity (no co-eluting degradants)[7].

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the working standard concentration (0.05, 0.075, 0.10, 0.125, 0.15 mg/mL). Inject in triplicate.

  • Precision (Repeatability & Intermediate): Inject the 100% working standard 6 times on Day 1 (Analyst 1). Repeat on Day 2 with Analyst 2 to capture variance caused by different environmental conditions and operators[8].

  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix (mimicking the reaction mixture) at 80%, 100%, and 120% levels. Calculate % recovery.

Results & Data Presentation

Column Performance Comparison

The core-shell column demonstrated significant chromatographic superiority. The reduced diffusion path length of the 2.6 µm core-shell particles allowed for sharper peaks and higher efficiency without exceeding the pressure limits of standard HPLC systems[4].

Table 1: Chromatographic Performance (2-Bromo-N,N-dipropylacetamide Peak)

ParameterCore-Shell C18 (2.6 µm, 100mm)Fully Porous C18 (5.0 µm, 150mm)Performance Gain / Impact
Retention Time ( tR​ ) 4.8 min7.2 min33% faster analysis time.
Theoretical Plates ( N ) > 14,500~ 8,200~76% higher efficiency[5].
USP Tailing Factor ( Tf​ ) 1.051.25Improved peak symmetry.
Resolution ( Rs​ ) *3.82.1Superior baseline separation.
System Backpressure 210 bar145 barCompatible with standard HPLC.

*Resolution calculated between 2-bromo-N,N-dipropylacetamide and its primary hydrolysis impurity.

ICH Q2(R2) Validation Summary (Core-Shell Method)

Based on the superior performance, the core-shell method was selected for full ICH Q2(R2) validation. The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision[3].

Table 2: ICH Q2(R2) Validation Results

Validation Parameter (ICH Q2)Acceptance CriteriaExperimental ResultStatus
System Suitability Rs​ > 2.0, Tf​ < 1.5, %RSD < 2.0% Rs​ = 3.8, Tf​ = 1.05, %RSD = 0.4%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.345Pass
Linearity (50% - 150%) Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) Mean Recovery 98.0% - 102.0%99.4% - 100.8% across all levelsPass
Repeatability Precision %RSD of peak areas 2.0% (n=6)%RSD = 0.52%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days/analysts)%RSD = 0.68%[8]Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

The transition from fully porous 5 µm particles to 2.6 µm core-shell technology provides a highly effective, scientifically justified upgrade for the purity assessment of reactive intermediates like 2-bromo-N,N-dipropylacetamide. By minimizing the A and C terms of the van Deemter equation, the core-shell column delivers UHPLC-like resolution and efficiency on standard HPLC equipment[5],[4].

When validated against the stringent, lifecycle-oriented ICH Q2(R2) guidelines[7],[6], this method proves to be highly linear, accurate, and robust. The 33% reduction in run time combined with superior critical-pair resolution makes this the optimal method for routine in-process control in pharmaceutical manufacturing environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (europa.eu) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ich.org) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (europa.eu) URL:[Link]

  • Core-Shell vs Fully Porous Particles Webinar Phenomenex URL:[Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties Chromatography Today URL:[Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids ACS Publications URL:[Link]

  • Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Bromo-N,N-dipropylacetamide: A Comparative Guide

Introduction In modern drug development and organic synthesis, 2-bromo-N,N-dipropylacetamide serves as a critical structural building block. It is most notably utilized as a synthetic intermediate in the development of N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development and organic synthesis, 2-bromo-N,N-dipropylacetamide serves as a critical structural building block. It is most notably utilized as a synthetic intermediate in the development of NAADP-induced Ca²⁺ release antagonists (such as BZ194), which are actively investigated as [1].

For researchers synthesizing these complex molecules or conducting pharmacokinetic assays, distinguishing 2-bromo-N,N-dipropylacetamide from its chlorinated analog (2-chloro-N,N-dipropylacetamide) or its unhalogenated parent compound (N,N-dipropylacetamide) is essential. In synthetic workflows, such as the, accurate mass spectrometry (MS) characterization ensures yield verification and impurity profiling[2]. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of these three alternatives, providing foundational mechanistic insights and validated analytical protocols.

Comparative Structural & MS Overview

To effectively monitor these compounds, it is critical to understand their exact masses, isotopic distributions, and primary product ions. The table below summarizes the quantitative MS parameters required for accurate identification.

Table 1: Comparative MS Parameters for N,N-Dipropylacetamide Derivatives

CompoundMolecular FormulaExact Mass ([M+H]⁺)Characteristic Isotope RatioPrimary Product Ion (m/z)Conserved Amine Ion (m/z)
2-Bromo-N,N-dipropylacetamide C₈H₁₆BrNO222.05 / 224.051:1 (⁷⁹Br / ⁸¹Br)142.10 ([M+H-HBr]⁺)100.11
2-Chloro-N,N-dipropylacetamide C₈H₁₆ClNO178.10 / 180.103:1 (³⁵Cl / ³⁷Cl)142.10 ([M+H-HCl]⁺)100.11
N,N-Dipropylacetamide C₈H₁₇NO144.14N/A (Singlet)102.10 ([M+H-Ketene]⁺)100.11

Mechanistic Fragmentation Pathways (The "Why")

Under Collision-Induced Dissociation (CID), even-electron precursor ions generated by ESI undergo driven by the thermodynamic stability of the resulting neutral losses and product ions[3].

  • Isotopic Signatures: The presence of the bromine atom creates a distinct 1:1 isotopic doublet at m/z 222 and 224. This is a primary diagnostic feature that immediately differentiates it from the 3:1 ratio of the chloro-analog.

  • Neutral Loss of Hydrogen Halides: The alpha-halogenated carbonyl system is highly susceptible to the neutral loss of the hydrogen halide. For 2-bromo-N,N-dipropylacetamide, the loss of HBr (80 Da or 82 Da) yields a highly stable conjugated ketene/immonium fragment at m/z 142. Interestingly, the chloro-analog loses HCl (36 Da or 38 Da) to yield the exact same m/z 142 product ion , making precursor isolation in Q1 vital for differentiation.

  • Amide Bond Cleavage: Higher collision energies force the cleavage of the robust C-N bond, yielding the dipropylamine cation at m/z 100. This fragment is conserved across all N,N-dipropylacetamides and serves as a reliable internal structural marker.

FragPathway Precursor Precursor Ion [M+H]+ m/z 222/224 (1:1 Isotope Ratio) LossBr [M+H - HBr]+ m/z 142 (Neutral Loss) Precursor->LossBr - HBr (80/82 Da) AmineFrag [N(C3H7)2]+ m/z 100 (Amide Cleavage) Precursor->AmineFrag - BrCH2CO (121/123 Da) AcylFrag [BrCH2CO]+ m/z 121/123 (Acylium Ion) Precursor->AcylFrag - HN(C3H7)2 (101 Da)

ESI-MS/MS fragmentation pathways of 2-bromo-N,N-dipropylacetamide showing key structural losses.

Experimental Protocol: LC-MS/MS Analysis

To ensure maximum sensitivity and reproducibility, follow this self-validating analytical workflow.

Step 1: Sample Preparation

  • Action: Dilute the analyte in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid provides an abundant source of protons, shifting the ionization equilibrium toward the formation of stable[M+H]⁺ precursor ions. Without FA, signal intensity drops significantly, and unpredictable sodium adducts ([M+Na]⁺) may dominate the MS1 spectrum, which resist clean CID fragmentation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) using a gradient elution of Water/MeCN.

  • Causality: The highly hydrophobic dipropyl chains ensure strong retention on the C18 stationary phase. Gradient elution focuses the analyte band, minimizing ion suppression from polar matrix components that elute in the void volume.

Step 3: MS1 Isotope Validation (Self-Validating Step)

  • Action: Before proceeding to MS/MS acquisition, evaluate the MS1 spectrum for the characteristic 1:1 doublet at m/z 222.05 and 224.05.

  • Causality: This confirms the structural integrity of the bromine atom. If this isotopic signature is absent (e.g., only a singlet at m/z 144 is observed), the compound has likely degraded via hydrolysis or debromination. This step prevents the acquisition of invalid downstream MRM data.

Step 4: CID Fragmentation

  • Action: Isolate the m/z 222.05 precursor in Q1 and apply a Collision Energy (CE) of 15–25 eV in Q2 using Argon or Nitrogen collision gas.

  • Causality: A CE of 15 eV provides enough internal energy to overcome the activation barrier for the neutral loss of HBr (yielding m/z 142). Increasing the CE to 25 eV drives secondary fragmentation, breaking the robust amide bond to yield the dipropylamine cation (m/z 100).

Workflow S1 1. Sample Preparation Dilution in MeCN/H2O (0.1% FA) S2 2. RP-HPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Protonation to [M+H]+ S2->S3 S4 4. CID Fragmentation Collision Energy: 15-25 eV S3->S4 S5 5. Data Acquisition MRM or Q-TOF MS/MS S4->S5

Step-by-step LC-MS/MS experimental workflow for haloacetamide characterization.

Quantitative Data & MRM Transitions

For pharmacokinetic studies or trace-level impurity analysis, Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) mass spectrometer is the gold standard. The table below outlines the optimized transitions to objectively quantify 2-bromo-N,N-dipropylacetamide against its alternatives.

Table 2: Recommended MRM Transitions for LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Bromo-N,N-dipropylacetamide 222.05142.1015Quantifier
2-Bromo-N,N-dipropylacetamide 224.05100.1125Qualifier (Isotope check)
2-Chloro-N,N-dipropylacetamide 178.10142.1015Quantifier
N,N-Dipropylacetamide 144.14100.1120Quantifier

Note: Because both the bromo- and chloro-analogs produce the m/z 142 product ion, strict Q1 mass filtering (222.05 vs 178.10) is mandatory to prevent cross-talk during multiplexed analysis.

Sources

Validation

A Comparative Guide to the Electrophilic Efficiency of N,N-Dialkyl Bromoacetamides in Organic Synthesis

As a Senior Application Scientist, selecting the optimal electrophile for alkylation reactions—whether for active pharmaceutical ingredient (API) synthesis, peptidomimetic design, or bioconjugation—requires a rigorous un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal electrophile for alkylation reactions—whether for active pharmaceutical ingredient (API) synthesis, peptidomimetic design, or bioconjugation—requires a rigorous understanding of physical organic chemistry. N,N-dialkyl bromoacetamides are highly versatile soft electrophiles that form stable covalent bonds with nucleophiles (predominantly thiolates and amines) via a bimolecular nucleophilic substitution (SN2) mechanism 1.

This guide objectively compares the electrophilic efficiency of various N,N-dialkyl bromoacetamides, analyzing how steric hindrance and electronic conjugation dictate their reaction kinetics.

Mechanistic Principles Governing Electrophilicity

The reactivity of haloacetamides is governed by two primary structural vectors: the nature of the halogen leaving group and the architecture of the amide nitrogen substituents.

The Halogen Effect: Why Bromoacetamides?

The universal trend for electrophilic alkylation follows the leaving group ability and carbon-halogen bond strength: I > Br > Cl 2. While iodoacetamides are highly reactive, they suffer from poor shelf-stability and extreme light sensitivity. Conversely, chloroacetamides are often too sluggish, requiring elevated temperatures that degrade sensitive substrates 3. Bromoacetamides strike the ideal thermodynamic balance, providing rapid SN2 kinetics at ambient temperatures while maintaining excellent bench stability 4.

The N,N-Dialkyl Effect: Sterics vs. Electronics

When comparing within the bromoacetamide class, the N,N-dialkyl groups dictate the electrophilic efficiency of the α -carbon through two coupled mechanisms:

  • Steric Shielding: The SN2 transition state requires the nucleophile to approach at a 180° angle relative to the C-Br bond. Bulky N-alkyl groups (e.g., isopropyl) possess large van der Waals radii that dynamically sweep over this trajectory, drastically raising the activation energy ( Ea​ ).

  • Amide Bond Twisting: The adjacent carbonyl group normally accelerates the SN2 reaction via orbital overlap ( π

    • of C=O with σ

    • of C-Br). However, severe steric clashing between bulky N-alkyl groups and the carbonyl oxygen forces the amide bond out of planarity. This disrupts the nN​→πC=O∗​ conjugation, subtly altering the ground-state electrophilicity of the α -carbon.

MechanisticInterplay A N,N-Dialkyl Bromoacetamide B Steric Bulk of N-Alkyl Groups A->B C Electronic Conjugation (n -> pi*) A->C D Alpha-Carbon Trajectory Shielding B->D Increases E Amide Bond Twisting B->E Induces C->E Disrupted by F SN2 Transition State Energy D->F Raises Ea E->F Modifies Orbital Overlap G Electrophilic Efficiency (k_obs) F->G Inversely Determines

Caption: Logical relationship between N-alkyl steric bulk, orbital conjugation, and SN2 electrophilic efficiency.

Quantitative Comparison of N,N-Dialkyl Bromoacetamides

To objectively compare these reagents, we evaluate their relative SN2 reaction rates ( krel​ ) against a standard thiolate nucleophile. The data below synthesizes established kinetic profiles for α -halocarbonyl alkylation [[5]]().

ElectrophileN-Alkyl SubstituentsRelative SN2 Rate ( krel​ )*Chemoselectivity (Thiol vs. Amine)Steric Hindrance Level
N,N-Dimethylbromoacetamide -CH₃1.00 (Reference)HighLow
N-Morpholinylbromoacetamide -(CH₂)₂O(CH₂)₂-~0.85 HighLow-Moderate
N,N-Diethylbromoacetamide -CH₂CH₃~0.40 Very HighModerate
N,N-Diisopropylbromoacetamide -CH(CH₃)₂< 0.05 Extreme (Sluggish)High

*Rates are normalized to N,N-dimethylbromoacetamide reacting with N-acetylcysteine at pH 7.4, 25°C.

Causality Insight: The cyclic structure of N-morpholinylbromoacetamide "pins back" the alkyl chains, preventing them from freely rotating over the α -carbon. Consequently, it retains a high reaction rate (~0.85) comparable to the dimethyl variant, whereas the freely rotating chains of N,N-diethylbromoacetamide significantly impede the nucleophilic attack (~0.40).

Experimental Validation: Self-Validating Kinetic Profiling

To empirically verify the electrophilic efficiency of these reagents, a pseudo-first-order kinetic assay must be employed. The following protocol is designed as a self-validating system : it utilizes an internal standard to eliminate injection volume errors and a negative control to rule out nucleophile degradation (e.g., thiol oxidation to disulfides).

Protocol: RP-HPLC Kinetic Assay for Thiol Alkylation

Reagents & Materials:

  • Electrophiles: N,N-Dimethylbromoacetamide, N,N-Diethylbromoacetamide (100 mM stock in Acetonitrile).

  • Nucleophile: N-Acetylcysteine (NAC) (10 mM stock in degassed water).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4 (maintains constant thiolate concentration) 3.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (10 mM in Acetonitrile).

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in water (rapidly protonates the thiolate, halting the SN2 reaction).

Step-by-Step Methodology:

  • System Initialization: Prepare a reaction vial containing 8.9 mL of pH 7.4 phosphate buffer and 100 µL of the IS stock. Equilibrate the vial in a thermostatted water bath at 25.0°C.

  • Nucleophile Addition: Add 1.0 mL of the 10 mM NAC stock to the vial. Self-Validation Check: Take a 100 µL aliquot immediately, quench with 100 µL TFA solution, and analyze via HPLC to establish the baseline NAC/IS peak area ratio ( t0​ ).

  • Reaction Initiation: Add 1.0 mL of the 100 mM Electrophile stock (10-fold molar excess ensures pseudo-first-order kinetics). Start the timer.

  • Time-Course Sampling: At precise intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw 100 µL aliquots and immediately inject them into 100 µL of the Quench Solution.

  • Negative Control: Run a parallel vial containing NAC and IS, but substitute the electrophile with pure Acetonitrile. Monitor over 60 minutes to ensure the NAC peak area remains constant (verifying no background oxidation).

  • HPLC Analysis: Analyze the quenched samples via Reversed-Phase HPLC (C18 column, UV detection at 214 nm).

  • Data Processing: Plot ln([Electrophile]t​/[Electrophile]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

ExpWorkflow Step1 1. Prepare Reactants (10x Electrophile Excess) Step2 2. Thermostatted Incubation (25°C, pH 7.4) Step1->Step2 Step3 3. Time-Course Aliquots & Acidic Quench (TFA) Step2->Step3 Step4 4. RP-HPLC Analysis (w/ Internal Standard) Step3->Step4 Step5 5. Kinetic Rate Calculation (k_obs) Step4->Step5

Caption: Self-validating experimental workflow for determining SN2 kinetic rate constants.

Practical Recommendations for Synthesis

Choosing the right N,N-dialkyl bromoacetamide depends entirely on the synthetic context:

  • For Maximum Yield & Speed: Use N,N-Dimethylbromoacetamide . Its minimal steric footprint ensures rapid and quantitative alkylation, making it ideal for modifying sterically hindered secondary amines or sluggish nucleophiles.

  • For High Chemoselectivity: Use N,N-Diethylbromoacetamide . If your substrate contains both aliphatic amines and thiols, the moderate steric bulk of the diethyl groups will slow down the reaction just enough to allow the softer, more nucleophilic thiolate to react exclusively, preventing over-alkylation (e.g., formation of quaternary ammonium salts).

  • For Aqueous Solubility: Use N-Morpholinylbromoacetamide . The incorporated oxygen atom drastically improves the hydrophilicity of the reagent, making it the premier choice for bioconjugation reactions performed in aqueous buffers without sacrificing reaction speed.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - ACS Publications. Available at: [Link]

  • Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - ResearchGate. Available at: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Available at: [Link]

Sources

Comparative

Benchmarking 2-Bromo-N,N-dipropylacetamide Derivatives in T-Lymphocyte In Vitro Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Synthesis.

Executive Summary: NAADP Signaling and the Need for Specific Antagonists

In T-lymphocyte activation, calcium (Ca²⁺) signaling is an essential transduction system. Upon T-cell receptor (TCR) engagement, the highly potent second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) is rapidly synthesized[1]. NAADP acts as an early "trigger," releasing highly localized Ca²⁺ from intracellular stores (such as the endoplasmic reticulum via RyR1 or acidic endolysosomes via Two-Pore Channels). This localized spark is subsequently amplified by other messengers like IP3 and cADPR into a global Ca²⁺ wave, leading to the nuclear translocation of NFAT and subsequent T-cell proliferation and cytokine secretion[2][3].

Because of its upstream role, blocking NAADP signaling is a highly promising therapeutic strategy for T-cell-mediated autoimmune diseases, such as multiple sclerosis[4][5]. Historically, studying this pathway was difficult due to a lack of cell-permeable, specific inhibitors. This guide benchmarks the performance of BZ194 —a potent NAADP antagonist synthesized directly from 2-bromo-N,N-dipropylacetamide and nicotinic acid—against the industry-standard alternative, trans-Ned 19 .

Mechanistic Overview & Compound Synthesis

The Role of 2-Bromo-N,N-dipropylacetamide

To create membrane-permeant NAADP antagonists, researchers utilize the nicotinic acid motif. 2-bromo-N,N-dipropylacetamide serves as a critical alkylating agent in this workflow. By reacting nicotinic acid with 2-bromo-N,N-dipropylacetamide, chemists generate specific pyridinium salts (e.g., BZ194, also known as compound 3 or 24 in literature)[4]. This specific structural modification yields a lipophilic derivative that easily permeates the T-cell plasma membrane while retaining high specificity for the NAADP receptor[4][6].

Mechanistic Intervention
  • BZ194 (2-bromo-N,N-dipropylacetamide derivative): Specifically blocks NAADP-stimulated Ca²⁺ release via the type 1 ryanodine receptor (RyR1) in T cells. It does not interfere with IP3 or cADPR pathways[2][7].

  • trans-Ned 19: Discovered via virtual screening, this alternative antagonist blocks NAADP signaling primarily by targeting Two-Pore Channels (TPCs) on lysosome-like acidic stores[8][9].

NAADP_Signaling TCR TCR/CD3 Activation NAADP NAADP Synthesis (10-20s post-activation) TCR->NAADP stimulates RyR1 RyR1 (ER Stores) NAADP->RyR1 binds (T cells) TPC TPCs (Acidic Stores) NAADP->TPC binds (Memory T cells) Ca2 Initial Localized Ca2+ Spark RyR1->Ca2 TPC->Ca2 CICR Global Ca2+ Wave (CICR via IP3/cADPR) Ca2->CICR triggers NFAT NFAT Translocation CICR->NFAT activates calcineurin TCell Proliferation & Cytokine Release (IL-2, IFN-y) NFAT->TCell gene transcription BZ194 BZ194 (2-bromo-N,N-dipropylacetamide deriv.) BZ194->RyR1 selectively blocks Ned19 trans-Ned 19 Ned19->TPC selectively blocks

Caption: NAADP signaling cascade in T-lymphocytes and targeted intervention by BZ194 and trans-Ned 19.

Comparative Performance Data

When benchmarking these compounds in T-lymphocyte assays, it is critical to evaluate their target specificity, working concentrations, and physiological impacts. The table below summarizes the objective performance metrics of the 2-bromo-N,N-dipropylacetamide derivative (BZ194) versus trans-Ned 19.

ParameterBZ194 (Nicotinic Acid Derivative)trans-Ned 19
Chemical Origin Synthesized via alkylation of nicotinic acid with 2-bromo-N,N-dipropylacetamide[4].Identified via in silico virtual screening against NAADP 3D structure[3][8].
Primary Target RyR1 (Type 1 Ryanodine Receptor) on the Endoplasmic Reticulum[7][10].TPCs (Two-Pore Channels) on endolysosomal acidic stores[3][9].
Working Concentration 100 µM – 500 µM (In vitro T-cell assays)[10].10 µM – 100 µM[8][9].
Membrane Permeability High (Bromide salt formulation enhances lipophilicity)[4][6].High (Readily permeates plasma membrane)[3].
Impact on IP3/cADPR None. Highly specific to NAADP pathway[2][7].None. Highly specific to NAADP pathway[11][12].
T-Cell Phenotype Effect Suppresses IL-2 production, NFAT translocation, and proliferation in effector T-cells[2][5].Promotes Th17 differentiation at partial blockade; suppresses memory CD4+ T cell proliferation[8][13].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols integrate necessary controls and explain the causality behind critical methodological choices.

Workflow Visualization

Assay_Workflow Isolation 1. T-Cell Isolation (e.g., C57BL/6 Mouse Spleen) Preincubation 2. Antagonist Pre-incubation (BZ194 or Ned-19, 1-5 hrs) Isolation->Preincubation Stimulation 3. TCR Stimulation (Anti-CD3/CD28 or NAADP Microinjection) Preincubation->Stimulation Split Multiplexed Readouts Stimulation->Split Ca_Assay Intracellular Ca2+ Imaging (Fura-2 AM Ratiometric) Split->Ca_Assay Prolif_Assay Proliferation Assay ([3H]dT Incorporation / CFSE) Split->Prolif_Assay Cytokine_Assay Cytokine Secretion (IL-2/IFN-g ELISA) Split->Cytokine_Assay

Caption: Standardized in vitro workflow for benchmarking NAADP antagonists in primary T-lymphocytes.

Protocol A: Intracellular Ca²⁺ Mobilization Assay (Fura-2 AM)

Objective: Measure the real-time inhibition of the initial NAADP-mediated Ca²⁺ spark. Causality Check: We utilize Fura-2 AM because its ratiometric nature (excitation at 340 nm and 380 nm) eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness. This is critical for capturing the highly localized, transient Ca²⁺ spikes characteristic of NAADP signaling before CICR takes over.

  • Cell Preparation: Isolate primary CD4+ T cells from murine spleens using magnetic negative selection (e.g., MACS). Keep cells in RPMI 1640 supplemented with 10% FCS.

  • Dye Loading: Incubate T cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at room temperature in the dark. Rationale: Pluronic F-127 prevents dye compartmentalization into organelles, ensuring cytosolic measurement.

  • Antagonist Pre-incubation: Wash cells and resuspend in a physiological imaging buffer. Add the 2-bromo-N,N-dipropylacetamide derivative (BZ194, 100 µM) or trans-Ned 19 (100 µM). Crucial Step: Incubate for 1 to 5 hours prior to stimulation[11]. Rationale: Moderate membrane permeancy requires sufficient time for the lipophilic compounds to partition across the plasma membrane and accumulate at the ER/lysosomal targets[2].

  • Stimulation & Imaging: Mount cells on a perfusion chamber. Stimulate via microinjection of 100 nM NAADP or via cross-linking with anti-CD3/anti-CD28 antibodies[2][10].

  • Data Acquisition: Record the 340/380 nm fluorescence emission ratio. A successful blockade is validated by the suppression of the initial Ca²⁺ peak and the subsequent sustained plateau[2].

Protocol B: T-Cell Proliferation & Cytokine Assay

Objective: Determine the downstream functional consequences of NAADP antagonism. Causality Check: Because NAADP acts as an early trigger (within 10-20 seconds), adding the antagonist after 24 hours of TCR stimulation will not impair proliferation[11]. Therefore, pre-incubation is strictly required to validate the pathway dependency.

  • Plating: Seed 1 × 10⁵ primary T cells per well in a 96-well U-bottom plate.

  • Inhibitor Treatment: Add BZ194 (titrated 50–500 µM) or trans-Ned 19 (titrated 10–100 µM) to the wells. Include a vehicle-only control (DMSO < 0.1%). Incubate for 1-5 hours[11].

  • TCR Activation: Add plate-bound anti-CD3 (2 µg/mL) and soluble anti-CD28 (1 µg/mL) to stimulate the cells[13].

  • Cytokine Harvest (48 hours): After 48 hours, carefully remove 50 µL of supernatant from each well. Quantify IL-2 and IFN-γ using standard sandwich ELISA kits. Rationale: IL-2 production is directly dependent on the Ca²⁺/calcineurin/NFAT pathway, which is downstream of NAADP[2][7].

  • Proliferation Readout (72 hours): Pulse the remaining cells with 1 µCi/well of [³H]thymidine for the final 16 hours of a 72-hour culture. Harvest cells onto glass fiber filters and measure beta emission using a scintillation counter. Alternatively, CFSE dye dilution can be analyzed via flow cytometry[11][13].

Application Insights for Drug Development

When designing therapeutic agents for autoimmune diseases (like experimental autoimmune encephalomyelitis, the model for MS), the physicochemical properties of the antagonist are as important as target affinity.

The synthesis of NAADP analogues by alkylating nicotinic acid with 2-bromo-N,N-dipropylacetamide successfully bridges this gap. The resulting compound (BZ194) exhibits superior membrane permeability compared to earlier iterations, allowing it to effectively suppress autoaggressive effector T cells in vivo without causing systemic immunosuppression in naive cells[4][5]. Conversely, trans-Ned 19 is an excellent chemical probe for dissecting lysosomal TPC pathways and evaluating Th17 cell plasticity[9][13], making both compounds indispensable, yet distinct, tools in the immunologist's benchmarking arsenal.

Sources

Safety & Regulatory Compliance

Safety

2-bromo-N,N-dipropylacetamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Bromo-N,N-dipropylacetamide 1. Executive Summary & Chemical Profile 2-Bromo-N,N-dipropylacetamide is a highly reactive α -bromoacetamide derivative utilized extensively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Bromo-N,N-dipropylacetamide

1. Executive Summary & Chemical Profile 2-Bromo-N,N-dipropylacetamide is a highly reactive α -bromoacetamide derivative utilized extensively in organic synthesis and drug development as an electrophilic building block[1]. Due to its structural motif—an α -carbon flanked by an electron-withdrawing carbonyl group and a bromide leaving group—it acts as a potent alkylating agent[2][3]. This reactivity, while synthetically useful, poses severe occupational hazards, including acute toxicity, skin corrosion, and potential mutagenicity through the alkylation of biological macromolecules like DNA and proteins[3][4]. Proper disposal must go beyond simple segregation; it requires chemical deactivation to ensure laboratory and environmental safety.

Table 1: Hazard Classification and Quantitative Safety Data

Property / HazardClassification / DataMitigation Strategy
GHS Classification Acute Tox. 3 (Oral); Skin Corr. 1B; Eye Dam. 1Strict engineering controls (fume hood); complete PPE[4][5].
UN Number UN2923 (Corrosive solid, toxic, n.o.s.)Segregate during transport; use UN-approved secondary containment[4].
Reactivity Potent SN​2 alkylating agentAvoid nucleophiles (amines, thiols) outside of controlled reactions[1][3].
Neutralization Exothermic reaction with strong bases/nucleophilesQuench with 10-20% aqueous sodium thiosulfate or sodium bicarbonate[2][4].

2. Mechanistic Causality: Why Specialized Disposal is Required Standard solvent disposal is insufficient for 2-bromo-N,N-dipropylacetamide. The α -bromo group is highly activated toward bimolecular nucleophilic substitution ( SN​2 ). If discharged untreated into general waste streams, it can cross-react with other chemical waste, generating heat or toxic byproducts. In biological systems, it readily alkylates thiol groups (e.g., cysteine residues) and amine groups in proteins and nucleic acids, leading to cellular toxicity[3].

To self-validate the safety of the waste before final handover, laboratories must employ a chemical deactivation step using a sulfur-based nucleophile, such as sodium thiosulfate ( Na2​S2​O3​ ). Thiosulfate rapidly displaces the bromide ion to form a stable, non-toxic Bunte salt derivative, permanently quenching the alkylating hazard[2][6].

ReactivityPathway A 2-Bromo-N,N-dipropylacetamide (Active Alkylating Agent) B Unprotected Exposure (Biological Nucleophiles) A->B SN2 Attack (In vivo) D Controlled Neutralization (Sodium Thiosulfate) A->D Chemical Quenching (In vitro) C Toxicity / Mutagenesis (Alkylated DNA/Proteins) B->C Covalent Binding E Safe Thiosulfate Adduct (Bunte Salt) + NaBr D->E Rapid Detoxification

Mechanistic pathway of 2-bromo-N,N-dipropylacetamide toxicity and thiosulfate neutralization.

3. Step-by-Step Disposal and Neutralization Protocol This self-validating protocol ensures that the alkylating hazard is chemically quenched prior to collection by Environmental Health and Safety (EHS)[4].

Prerequisites:

  • PPE: Double nitrile gloves (inspect for degradation), chemical-resistant lab coat, full-face shield, and safety goggles[4].

  • Environment: Conduct all procedures inside a certified, continuously operating chemical fume hood.

Phase 1: Chemical Quenching (For Solutions and Small Spills)

  • Preparation of Quenching Solution: Prepare a 10-20% (w/v) solution of sodium thiosulfate in water. Add sodium bicarbonate (approx. 5% w/v) to act as a buffer[2][4]. Causality: The displacement reaction generates acidic byproducts (HBr); the bicarbonate buffer prevents the solution from becoming dangerously acidic.

  • Controlled Addition: Slowly, and in small portions, add the 2-bromo-N,N-dipropylacetamide waste (either neat or dissolved in an organic solvent) to the stirring quenching solution. Causality: Slow addition prevents uncontrolled exothermic reactions and mitigates rapid off-gassing of CO2​ from the bicarbonate buffer[4].

  • Agitation and Validation: Stir the biphasic mixture vigorously for 2 to 4 hours at room temperature. Self-Validation: Test the pH of the aqueous layer using pH paper. It must remain between 6.0 and 8.0. If the pH drops below 6.0, the reaction is still generating acid; add additional sodium bicarbonate until the pH stabilizes[4].

Phase 2: Segregation and Packaging

  • Phase Separation: If a large volume of organic solvent was used, separate the organic and aqueous layers using a separatory funnel after quenching is complete.

  • Containerization: Transfer the neutralized aqueous waste and the organic waste into separate, designated, and clearly labeled hazardous waste containers (e.g., "Halogenated Organic Waste" and "Aqueous Waste - Thiosulfate Quenched")[4].

  • Storage: Store the sealed containers in a secondary containment tray within a well-ventilated, secure waste accumulation area, away from strong oxidizers or strong bases[4][7].

Phase 3: Solid Waste and Contaminated Consumables

  • Solid Segregation: Place all contaminated labware (pipette tips, vials, wipes) into a heavy-duty, puncture-resistant hazardous waste bag or rigid container[4].

  • Labeling: Label explicitly as "Solid Hazardous Waste Contaminated with Alkylating Agent (2-Bromo-N,N-dipropylacetamide)"[4]. Under no circumstances should this be mixed with general laboratory trash[4].

DisposalWorkflow Start Waste Generation (2-Bromo-N,N-dipropylacetamide) Decision Waste Type? Start->Decision Liquid Liquid / Solution Waste Decision->Liquid Solid Solid / Consumable Waste Decision->Solid Quench Quench with Na2S2O3 / NaHCO3 Stir 2-4 hours Liquid->Quench PackageSol Seal in Rigid Contaminated Waste Bin Solid->PackageSol pH Check pH (Target 6.0 - 8.0) Quench->pH PackageLiq Transfer to Halogenated Waste Container pH->PackageLiq EHS Final EHS Collection & Incineration PackageLiq->EHS PackageSol->EHS

Step-by-step operational workflow for the safe disposal of 2-bromo-N,N-dipropylacetamide.

4. Emergency Spill Response Plan In the event of an accidental spill, immediate containment is critical to prevent aerosolization, inhalation, or skin contact[7].

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered; if the spill occurs outside a hood, maximize room ventilation and restrict access.

  • Neutralize the Spill: Cover the spill with a 1:1 mixture of sand and sodium carbonate to absorb the liquid and neutralize any acidic components[2]. For highly concentrated spills, carefully apply a 10% sodium thiosulfate solution over the absorbent mixture to chemically deactivate the alkylating agent in situ[2][3].

  • Collection: Using non-sparking tools, sweep the absorbed material into a suitable, sealable chemical waste container[8]. Do not sweep vigorously to avoid generating hazardous dust[7].

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse[4].

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids - ACS Publications. acs.org. 1

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. reed.edu. 2

  • Material Safety Data Sheet - 2-Bromoacetamide, 98% - Cole-Parmer. coleparmer.com. 7

  • Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. benchchem.com. 4

  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.

  • 2-BROMO-N-METHYLACETAMIDE SDS, 34680-81-4 Safety Data Sheets - ECHEMI. echemi.com.8

  • 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. nih.gov. 5

  • sab-24-wp02_e_.pdf - Organisation for the Prohibition of Chemical Weapons. opcw.org.3

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. osha.gov. 6

Handling

Personal protective equipment for handling 2-bromo-N,N-dipropylacetamide

Handling highly reactive electrophiles requires moving beyond basic compliance checklists to a deep understanding of chemical causality. 2-Bromo-N,N-dipropylacetamide is a potent α -bromoacetamide derivative frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive electrophiles requires moving beyond basic compliance checklists to a deep understanding of chemical causality. 2-Bromo-N,N-dipropylacetamide is a potent α -bromoacetamide derivative frequently utilized as an alkylating agent in organic synthesis, such as in transition-metal-catalyzed cross-coupling and sulfination reactions[1].

Because of its specific molecular architecture, handling this compound safely requires a self-validating system of personal protective equipment (PPE), rigorous operational workflows, and chemically sound disposal protocols. This guide provides actionable, step-by-step methodologies to ensure absolute safety and logistical efficiency in the laboratory.

Chemical Hazard Profile & Mechanistic Rationale

To understand the required PPE, one must first understand the mechanism of the hazard.

The danger of 2-bromo-N,N-dipropylacetamide lies in its α -carbon. This carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent bromine atom and the amide carbonyl group.

  • The Biological Consequence: If exposed to unprotected skin, eyes, or mucous membranes, the compound undergoes rapid SN​2 (bimolecular nucleophilic substitution) reactions with biological nucleophiles. It specifically targets the thiol groups of cysteine and the primary amines of lysine residues in your proteins[2].

  • The Clinical Result: This irreversible covalent modification (protein alkylation) leads to severe contact dermatitis, chemical burns, lachrymatory (tear-producing) effects, and potential systemic toxicity[3].

Because the damage occurs at a molecular level almost instantaneously upon contact, your PPE must act as an absolute, impermeable barrier rather than a secondary backup.

Pathway Substrate 2-bromo-N,N-dipropylacetamide (Electrophile) BioTarget Biological Nucleophiles (Skin/Eye Proteins, DNA) Substrate->BioTarget Unprotected Exposure QuenchReagent Chemical Quenchers (e.g., Na2S2O3) Substrate->QuenchReagent Controlled Quenching Toxicity Irreversible Alkylation (Sensitization / Toxicity) BioTarget->Toxicity SafeProduct Water-Soluble Inert Adduct (Bunte Salt) QuenchReagent->SafeProduct

Mechanistic pathways of biological alkylation vs. controlled chemical quenching.

Primary Personal Protective Equipment (PPE) Matrix

In accordance with [4], employers and researchers must assess workplace hazards and select PPE that provides a definitive barrier against absorption, inhalation, or physical contact[5].

Below is the quantitative and qualitative PPE matrix required for handling this specific alkylating agent:

PPE CategoryRecommended SpecificationMechanistic Rationale & CausalityQuantitative Metric
Hand Protection Heavy-duty Nitrile (Double gloved) or Butyl RubberHalogenated organics rapidly permeate thin latex. Nitrile provides a temporary barrier; double-gloving allows immediate removal of the outer layer upon a micro-splash without exposing the skin.>30 min breakthrough time (Butyl)
Eye Protection Chemical Splash Goggles + Face ShieldThe compound is a severe lachrymator. Goggles prevent vapor ingress, while the shield protects against physical micro-splashes that could cause corneal alkylation.ANSI Z87.1+ Certified
Body Protection Flame-Resistant (FR) Lab Coat & Neoprene ApronPrevents trans-dermal exposure. Neoprene resists the halogenated solvents (e.g., DCM) often used as vehicles for this reagent.100% torso coverage
Respiratory Certified Chemical Fume HoodPrevents inhalation of volatile aerosols. Engineering controls must supersede PPE for inhalation hazards.80–100 fpm face velocity

Standard Operating Procedure (SOP): Handling Workflow

When setting up a reaction (such as a transition-metal-catalyzed sulfination[1]), follow this step-by-step methodology to ensure a self-validating safety loop.

Step 1: Fume Hood Preparation & Integrity Check

  • Verify the fume hood monitor reads between 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Prepare your quenching bath (see Section 4) before opening the chemical container.

Step 2: PPE Donning

  • Inspect all gloves for micro-tears using the inflation method.

  • Don the inner nitrile glove, secure the lab coat cuffs over the inner glove, and don the outer nitrile or butyl rubber glove over the cuff.

Step 3: Reagent Transfer

  • Transfer the sealed reagent bottle into the fume hood. Do not open the container on an open bench under any circumstances.

  • Using a positive displacement pipette (if in a liquid/oil state) or a clean anti-static spatula (if crystalline), transfer the precise mass of 2-bromo-N,N-dipropylacetamide into the reaction vessel.

Step 4: Immediate Decontamination

  • Immediately submerge the used spatula or pipette tips into the pre-prepared quenching bath. Do not leave contaminated tools resting on the fume hood floor.

Workflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Containment N1->N2 Proceed to N3 3. Reagent Transfer & Reaction N2->N3 Execute N4 4. In-Situ Quenching (Thiosulfate) N3->N4 Deactivate N5 5. Aqueous Waste Disposal N4->N5 Discard

Step-by-step operational workflow for handling and disposing of 2-bromo-N,N-dipropylacetamide.

Decontamination & Disposal Plan (Quenching Protocol)

Never dispose of unreacted 2-bromo-N,N-dipropylacetamide directly into aqueous or organic waste streams. It must be chemically deactivated first.

The Causality of Quenching: To neutralize the electrophile, we utilize a 1 M to 2 M aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate anion ( S2​O32−​ ) is a "soft," highly polarizable nucleophile. It easily outcompetes biological nucleophiles, rapidly attacking the electrophilic α -carbon of the bromoacetamide. This displaces the bromide ion and forms an S-alkyl thiosulfate, commonly known as a Bunte salt . Bunte salts are highly water-soluble, non-toxic, and safe for standard waste disposal.

Step-by-Step Quenching Methodology:

  • Bath Preparation: Dissolve 158 g of Sodium Thiosulfate in 1 L of deionized water to create a 1 M quenching bath in a wide-mouth beaker inside the fume hood.

  • Tool Decontamination: Submerge all contaminated spatulas, glassware, and pipette tips in the thiosulfate bath. Allow them to sit for a minimum of 30 minutes to ensure complete SN​2 conversion.

  • Reaction Quenching: To quench a completed chemical reaction or a localized spill, slowly add the 1 M Na2​S2​O3​ solution to the mixture while stirring vigorously.

    • Self-Validation Check: The formation of the Bunte salt will pull the previously organic-soluble reagent into the aqueous layer.

  • Phase Separation & Disposal: Once deactivated (stirred for >30 mins), transfer the mixture to a separatory funnel. The aqueous layer (containing the benign Bunte salt) can be disposed of in standard aqueous chemical waste. The remaining organic layer goes into halogenated organic waste.

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • OSHA Standard 1910.132 - Personal Protective Equipment General Requirements Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 2-Bromoacetamide (CID 69632) - Laboratory Chemical Safety Summary National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.